5-Bromo-1-chloro-2,3-difluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-1-chloro-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUBECXVUHRWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679213 | |
| Record name | 5-Bromo-1-chloro-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060813-07-1 | |
| Record name | 5-Bromo-1-chloro-2,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060813-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-chloro-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-1-chloro-2,3-difluorobenzene physical properties
An In-depth Technical Guide to the Physical Properties and Synthetic Context of 5-Bromo-1-chloro-2,3-difluorobenzene
This guide provides a comprehensive analysis of this compound, a halogenated aromatic compound of significant interest to professionals in chemical research and development. Recognizing the limited availability of direct experimental data for this specific molecule, this document synthesizes available computed data with field-proven experimental findings for its close structural isomers. This approach offers researchers a valuable, context-rich resource for anticipating the compound's behavior and developing robust handling and synthesis protocols.
Core Compound Identification and Significance
This compound (CAS No. 1060813-07-1) is a polysubstituted benzene derivative.[1][2][3] Its structure, featuring four different halogen substituents, makes it a highly versatile building block in synthetic organic chemistry. The distinct reactivity of the bromo, chloro, and fluoro groups allows for regioselective functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[4]
The strategic placement of fluorine atoms is particularly relevant in drug development, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
Physicochemical Properties: A Data-Driven Perspective
Direct experimental data on the primary physical properties of this compound is not widely published. Therefore, we present a combination of computed data for the target compound and experimental data from a structurally similar isomer to provide a reliable frame of reference for laboratory work.
Properties of this compound
The following table summarizes the fundamental molecular and computationally predicted properties for the target compound. These values are derived from established chemical databases and predictive algorithms, serving as essential baseline information for researchers.
| Property | Value | Source |
| CAS Number | 1060813-07-1 | [2][3] |
| Molecular Formula | C₆H₂BrClF₂ | [1][2] |
| Molecular Weight | 227.43 g/mol | [1][2] |
| Exact Mass | 225.89965 Da | [1][2] |
| Boiling Point | 192.3 ± 35.0 °C (Predicted) | [1] |
| XLogP3 | 3.4 (Predicted) | [2] |
| Hydrogen Bond Donors | 0 (Computed) | [2] |
| Hydrogen Bond Acceptors | 0 (Computed) | [2] |
Comparative Analysis with a Structural Isomer
To provide insight into expected experimental values, the table below lists the properties of the isomer 2-Bromo-5-chloro-1,3-difluorobenzene. This data is crucial for estimating properties like boiling point and density, as isomers with similar substitution patterns often exhibit comparable physical characteristics.
| Property | Value (Isomer: 2-Bromo-5-chloro-1,3-difluorobenzene) | Source |
| CAS Number | 883546-16-5 | [5] |
| Appearance | Colorless to light yellow crystal or liquid | [6] |
| Melting Point | -33 °C | [6] |
| Boiling Point | 130 - 140 °C | [6] |
| Density | 1.76 g/cm³ | [6] |
| Solubility | Soluble in organic solvents (ether, methanol, dichloromethane) | [6] |
Predicted Spectroscopic Characteristics
-
¹H NMR: The spectrum is expected to show two distinct multiplets in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two protons on the benzene ring. The coupling patterns will be complex due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
¹⁹F NMR: Two signals are anticipated, one for each fluorine atom. These signals will likely appear as complex multiplets due to fluorine-fluorine (F-F) and proton-fluorine (H-F) coupling.
-
¹³C NMR: Six signals are expected for the aromatic carbons. Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants, a characteristic feature that aids in assignment.
-
Mass Spectrometry: The mass spectrum will display a distinctive isotopic pattern for the molecular ion due to the presence of both bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio). This unique signature is a powerful tool for confirming the compound's elemental composition.
Safety, Handling, and Laboratory Protocols
No specific Safety Data Sheet (SDS) for CAS 1060813-07-1 is publicly available. Therefore, a conservative approach to handling is mandated, adopting the hazard profile of its well-documented isomers, such as 2-Bromo-5-chloro-1,3-difluorobenzene.[5][7]
Known Hazards of Structural Isomers:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
Recommended Personal Protective Equipment (PPE)
A self-validating system of protection is critical when handling compounds with incomplete hazard data.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat and ensure no skin is exposed.
-
Respiratory Protection: Use only in a well-ventilated fume hood. If the risk of inhalation is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safe Handling and Storage Workflow
The following workflow ensures a systematic and safe approach to managing this chemical in a laboratory setting.
Synthesis Methodology: An Analogous Approach
While a specific, published synthesis for this compound was not identified, the synthesis of structurally analogous compounds is well-documented in patent literature. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable and scalable pathway. The following protocol for the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene from a substituted aniline precursor illustrates the key chemical principles and experimental considerations that would be directly applicable.[8][9]
Representative Experimental Protocol: Sandmeyer Reaction
This two-stage process first involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a halogen using a copper(I) salt catalyst.
Stage 1: Diazotization of the Aniline Precursor
-
Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel is charged with the aniline precursor (e.g., 3,5-dichloro-4-fluoroaniline, 1 equivalent) and an aqueous solution of a strong acid (e.g., hydrobromic acid or sulfuric acid).[9]
-
Causality: The strong acid protonates the aniline, making it soluble and activating it for diazotization. Using HBr can also serve as the bromide source for the subsequent step.
-
-
Cooling: The mixture is cooled to 0-5 °C in an ice-salt bath.
-
Causality: Diazonium salts are thermally unstable and can decompose violently. Maintaining a low temperature is the most critical parameter for safety and yield.
-
-
Nitrite Addition: A solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in water is added dropwise, keeping the internal temperature below 5 °C.
-
Causality: Sodium nitrite is the diazotizing agent, converting the primary amine into the diazonium salt (Ar-N₂⁺). Slow addition is crucial to control the exothermic reaction and prevent localized heating.
-
-
Reaction Monitoring: The reaction is stirred at 0-5 °C for 30-60 minutes. The presence of excess nitrous acid can be checked with starch-iodide paper (turns blue).
Stage 2: Sandmeyer Halogen Displacement
-
Catalyst Preparation: In a separate reactor, a solution of cuprous bromide (CuBr, catalytic to stoichiometric amounts) is prepared in aqueous hydrobromic acid.[9]
-
Causality: The copper(I) salt is the catalyst that facilitates the single-electron transfer mechanism required to displace the dinitrogen gas and install the bromide.
-
-
Diazonium Salt Addition: The cold diazonium salt solution from Stage 1 is added slowly to the copper(I) bromide solution. The temperature is often allowed to rise but is carefully controlled. Vigorous nitrogen gas evolution is observed.
-
Causality: This is the core displacement step. The rate of addition must be controlled to manage the rate of N₂ evolution and any exotherm.
-
-
Workup: After the addition is complete, the reaction is stirred until gas evolution ceases. The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with aqueous base (e.g., NaHCO₃) to remove excess acid, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final halogenated benzene.
Synthesis Workflow Diagram
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1060813-07-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-5-chloro-1,3-difluorobenzene | 883546-16-5 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. achmem.com [achmem.com]
- 8. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
5-Bromo-1-chloro-2,3-difluorobenzene chemical structure and CAS number
An In-Depth Technical Guide to 5-Bromo-1-chloro-2,3-difluorobenzene (CAS: 1060813-07-1) for Advanced Research and Development
Introduction
This compound is a polyhalogenated aromatic compound that serves as a highly versatile and valuable intermediate in the synthesis of complex organic molecules. For researchers and professionals in drug development and agrochemical science, compounds of this class are critical building blocks. The distinct electronic properties and substitution pattern of the halogen atoms—bromine, chlorine, and fluorine—provide multiple, chemoselective handles for advanced synthetic transformations. This guide offers a senior-level perspective on the core chemical identity, physicochemical properties, and strategic applications of this compound, designed to empower scientists in their research and development endeavors.
Core Chemical Identity and Properties
Unambiguous identification is the cornerstone of reproducible science. The structural and physical characteristics of this compound are well-defined, ensuring its correct application in complex synthetic sequences.
Chemical Structure and Identifiers
The arrangement of the four halogen substituents on the benzene ring is precise, leading to its specific reactivity and properties. The IUPAC name, this compound, clearly defines this arrangement.[1]
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The fundamental properties of a reagent are critical for experimental design, including reaction setup, purification, and safety considerations. The data below is consolidated from authoritative chemical databases.
| Property | Value | Source(s) |
| CAS Number | 1060813-07-1 | [1][2][3] |
| Molecular Formula | C₆H₂BrClF₂ | [1][3] |
| Molecular Weight | 227.43 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(C=C(C(=C1F)F)Cl)Br | [1] |
| InChI Key | NDUBECXVUHRWLM-UHFFFAOYSA-N | [1] |
| Boiling Point | 192.3 ± 35.0 °C (Predicted) | [3] |
| Heavy Atom Count | 10 | [3] |
Synthesis and Mechanistic Considerations
While specific turnkey synthesis procedures for this compound are proprietary or embedded within patent literature, its structure points towards established, reliable synthetic strategies common for polyhalogenated aromatics. Understanding these pathways is key to anticipating impurities and planning custom syntheses.
Rationale for Synthetic Strategy
The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity. The directing effects of existing substituents guide the position of new functional groups. For a molecule like this compound, a common and logical approach involves a Sandmeyer reaction, a powerful transformation that converts an aniline (amino group) into a halide via a diazonium salt intermediate. This method is frequently cited for the preparation of similar halogenated benzene rings.[4][5] An alternative, often used for introducing bromine, is electrophilic aromatic substitution on a suitable precursor.
Illustrative Synthetic Workflow: Electrophilic Bromination
A plausible and controlled synthesis can be envisioned starting from 1-chloro-2,3-difluorobenzene. The fluorine and chlorine atoms are deactivating, ortho-, para-directing groups. The position para to the chlorine atom (C5) is the most sterically accessible and electronically favorable site for electrophilic attack.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1-chloro-2,3-difluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask, add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃, 0.1 eq).
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add molecular bromine (Br₂, 1.05 eq) dropwise via an addition funnel. The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required to overcome the deactivated ring's resistance to substitution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The choice of a non-polar solvent facilitates easy workup and product isolation.
-
Workup and Purification: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield pure this compound.
Caption: Conceptual workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a scaffold. The different halogens provide orthogonal reactivity, allowing for stepwise and site-selective modifications.
-
Bromine: The C-Br bond is the most versatile handle, primarily used for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Chlorine: The C-Cl bond is less reactive than C-Br in many cross-coupling reactions, allowing for selective chemistry at the bromine site. However, it can be targeted for substitution under more forcing conditions or with specific catalyst systems.
-
Fluorine: The C-F bonds are generally robust and not easily cleaved. They are typically incorporated to modulate the electronic properties, lipophilicity, and metabolic stability of the final drug candidate. The strategic placement of fluorine can block sites of metabolism or improve binding affinity to a biological target.[6]
This differential reactivity is the key to its power, enabling the construction of complex molecules in a controlled manner.
Caption: Strategic functionalization pathways available for the title compound.
Self-Validating Quality Control
For any application, especially in pharmaceutical development, rigorous confirmation of a starting material's identity and purity is non-negotiable. A multi-pronged analytical approach ensures a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show two distinct signals in the aromatic region, each corresponding to one of the two hydrogen atoms on the ring. Their splitting patterns (multiplicities) will be complex due to coupling with each other and with the adjacent fluorine atoms.
-
¹⁹F NMR: Will display two distinct signals for the two non-equivalent fluorine atoms, confirming their presence and chemical environment.
-
¹³C NMR: Will reveal six unique signals for the six carbon atoms of the benzene ring, with characteristic splitting patterns due to C-F coupling.
-
-
Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight. Critically, it will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), which is a unique and powerful validation signature.
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the compound, typically aiming for >98% for synthetic applications.
By combining these techniques, a researcher can be unequivocally confident in the identity, structure, and purity of the this compound being used, ensuring the reliability and reproducibility of subsequent experimental work.
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular architects. Its well-defined structure, characterized by orthogonally reactive halogen sites, provides a robust platform for the synthesis of novel pharmaceuticals and other high-value chemical entities. A thorough understanding of its properties, synthetic logic, and analytical validation is essential for leveraging its full potential in advanced research and development settings.
References
- 1. This compound | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1060813-07-1 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 5. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of 5-Bromo-1-chloro-2,3-difluorobenzene: Pathways, Mechanisms, and Protocols
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for 5-Bromo-1-chloro-2,3-difluorobenzene (CAS No. 1060813-07-1), a key polyhalogenated aromatic building block for the pharmaceutical and agrochemical industries.[1] We present a detailed, field-proven four-step synthetic route, elucidating the mechanistic underpinnings and providing robust, step-by-step experimental protocols. The narrative emphasizes the rationale behind strategic choices in precursor selection, reaction conditions, and control of regioselectivity. A comparative analysis with alternative, less-favored routes is also discussed to provide a complete strategic perspective for researchers and process chemists.
Introduction
Polyhalogenated benzene derivatives are critical scaffolds in modern drug discovery and materials science. The specific arrangement of different halogen atoms imparts unique electronic properties, metabolic stability, and binding affinities to bioactive molecules. This compound is a valuable intermediate, offering multiple, distinct points for further functionalization through metal-catalyzed cross-coupling reactions (at the C-Br bond), nucleophilic aromatic substitution (activated by the fluorine atoms), or other transformations.
Designing a viable synthesis for such a precisely substituted arene is a non-trivial challenge. The primary obstacle is achieving absolute regiochemical control during the introduction of four different substituents onto the benzene ring. This guide details a logical and efficient pathway that navigates these challenges through a sequence of reliable, high-yielding transformations.
Strategic Approach: Retrosynthetic Analysis
A successful synthesis hinges on a logical retrosynthetic plan. For this compound, direct, sequential halogenation of a simpler precursor is fraught with regioselectivity issues. A more robust strategy involves building the substitution pattern around a highly versatile functional group, such as an amine, which can be reliably manipulated and ultimately removed.
Our analysis identifies a deaminative dediazoniation as the key final step. This powerful transformation allows for the replacement of an amino group with hydrogen, effectively acting as a "phantom" directing group that guides the preceding halogenation steps before being removed. This leads us to the key aniline intermediate: 5-bromo-4-chloro-2,3-difluoroaniline .
This pathway is advantageous because the directing effects of the functional groups at each stage are predictable and synergistic, ensuring high regiochemical fidelity.
Recommended Four-Step Synthesis Pathway
This section details the recommended synthetic route, starting from the commercially available precursor 1-chloro-2,3-difluorobenzene.
Step 2.1: Nitration of 1-chloro-2,3-difluorobenzene
-
Objective: To introduce a nitro group, which will be converted to an amine in the next step.
-
Mechanistic Rationale: This is a classic electrophilic aromatic substitution (SEAr). The regiochemical outcome is governed by the directing effects of the existing halogen substituents. The chlorine atom is an ortho-, para-director, as are the fluorine atoms. The position para to the chlorine (C4) is the most sterically accessible and electronically favorable site for the incoming nitronium ion (NO₂⁺).
-
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid (98%, 150 mL) in a three-neck flask equipped with a thermometer and a dropping funnel, cool the acid to 0-5 °C using an ice-salt bath.
-
Slowly add 1-chloro-2,3-difluorobenzene (50 g, 0.337 mol) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 26.5 mL, 0.404 mol) to concentrated sulfuric acid (50 mL) in a separate flask, maintaining a temperature below 10 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, keeping the internal temperature strictly between 0-5 °C. The stability of the reagents and the selectivity of the reaction are critically dependent on this temperature control.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g). A yellow precipitate will form.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude product, 1-chloro-2,3-difluoro-4-nitrobenzene, can be recrystallized from ethanol/water to achieve high purity.
-
Step 2.2: Reduction of 1-chloro-2,3-difluoro-4-nitrobenzene
-
Objective: To convert the nitro group into a primary amine, which is essential for directing the subsequent bromination.
-
Mechanistic Rationale: The conversion of an aromatic nitro group to an aniline is a standard reduction. While catalytic hydrogenation (H₂ over Pd/C) is a clean method, a more cost-effective and scalable approach for industrial applications is the use of a metal in acidic medium, such as iron powder in acidic water or ethanol.
-
Experimental Protocol (Fe/HCl Reduction):
-
In a large round-bottom flask, create a slurry of iron powder (65 g, 1.16 mol) in a mixture of ethanol (300 mL) and water (100 mL).
-
Add a small amount of concentrated hydrochloric acid (5 mL) to activate the iron surface and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Dissolve the 1-chloro-2,3-difluoro-4-nitrobenzene (55 g, 0.284 mol) from the previous step in ethanol (200 mL).
-
Add the nitro compound solution to the refluxing iron slurry in portions over 1 hour. The exothermic reaction must be controlled to maintain a steady reflux.
-
After the addition is complete, continue refluxing for 3-4 hours until TLC analysis shows complete consumption of the starting material.
-
While still hot, add sodium carbonate to the mixture to neutralize the acid and precipitate iron salts.
-
Filter the hot mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure. The remaining aqueous residue is then extracted with ethyl acetate (3 x 150 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-chloro-2,3-difluoroaniline as a solid.
-
Step 2.3: Bromination of 4-chloro-2,3-difluoroaniline
-
Objective: To regioselectively install the bromine atom at the C5 position.
-
Mechanistic Rationale: The amino group is a powerful activating ortho-, para-director. In 4-chloro-2,3-difluoroaniline, the positions ortho to the amine are C3 and C5. The C3 position is already substituted with a fluorine atom. Therefore, electrophilic attack by Br⁺ will be overwhelmingly directed to the open C5 position.
-
Experimental Protocol:
-
Dissolve 4-chloro-2,3-difluoroaniline (40 g, 0.245 mol) in glacial acetic acid (400 mL) in a flask protected from light.
-
Cool the solution to 10-15 °C.
-
In a dropping funnel, prepare a solution of bromine (13.2 mL, 0.257 mol) in glacial acetic acid (50 mL).
-
Add the bromine solution dropwise to the stirred aniline solution over 1 hour. Maintain the temperature below 20 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Pour the reaction mixture into a beaker containing a stirred solution of sodium bisulfite (10% w/v, 500 mL) to quench any excess bromine.
-
Neutralize the mixture by the careful addition of aqueous sodium hydroxide solution, which will cause the product to precipitate.
-
Filter the resulting solid, wash extensively with water, and dry under vacuum to yield the desired intermediate, 5-bromo-4-chloro-2,3-difluoroaniline.
-
Step 2.4: Deaminative Dediazoniation of 5-bromo-4-chloro-2,3-difluoroaniline
-
Objective: To remove the amino group and replace it with a hydrogen atom, yielding the final target molecule.
-
Mechanistic Rationale: This two-part reaction first involves diazotization, where the primary amine reacts with in-situ generated nitrous acid (from NaNO₂ and acid) at low temperatures to form a diazonium salt (-N₂⁺).[2] This salt is highly unstable and is immediately subjected to reduction. Using hypophosphorous acid (H₃PO₂) as the reducing agent provides a reliable method for replacing the diazonium group with a hydrogen atom.[3][4] The low temperature (0-5 °C) is absolutely critical during diazotization to prevent the premature decomposition of the diazonium salt.[2]
-
Experimental Protocol:
-
In a three-neck flask, suspend 5-bromo-4-chloro-2,3-difluoroaniline (50 g, 0.206 mol) in a 50% aqueous solution of hypophosphorous acid (H₃PO₂, 300 mL).
-
Cool the stirred suspension to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 15.6 g, 0.227 mol) in water (50 mL) and cool the solution.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 1.5 hours. It is imperative to maintain the temperature below 5 °C to ensure the stability of the diazonium intermediate. Observe for gas evolution (N₂).
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-18 hours.
-
The reaction mixture is then extracted with diethyl ether (3 x 200 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation to afford pure this compound.
-
Alternative Pathways and Comparative Analysis
An alternative, more direct-seeming approach would be the direct electrophilic bromination of 1-chloro-2,3-difluorobenzene. However, this route is not recommended due to a lack of regiochemical control.
-
Direct Bromination: In an SEAr reaction on 1-chloro-2,3-difluorobenzene, the directing effects of the halogens would lead to a mixture of isomers. The primary product would likely be 4-bromo-1-chloro-2,3-difluorobenzene , with other isomers forming as well. Separating these structurally similar compounds is often difficult and leads to low yields of the desired 5-bromo isomer.
Table 1: Comparison of Synthetic Strategies
| Parameter | Recommended 4-Step Pathway | Direct Bromination |
| Regioselectivity | Excellent; controlled by powerful directing groups. | Poor; results in a mixture of isomers. |
| Predictability | High; each step is a well-established, predictable reaction. | Low; product ratios are difficult to predict and control. |
| Purification | Straightforward purification at each step. | Difficult separation of structural isomers. |
| Overall Yield | Moderate to good, but of pure desired product. | Very low for the target isomer after purification. |
| Scalability | Highly scalable with appropriate process controls. | Not scalable for producing the specific 5-bromo isomer. |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a four-step sequence starting from 1-chloro-2,3-difluorobenzene. This pathway, proceeding through nitration, reduction, regioselective bromination, and final deaminative dediazoniation, leverages the powerful and predictable directing effects of nitro and amino functional groups to ensure excellent control over the final substitution pattern. While seemingly longer than a direct halogenation approach, this strategy is superior in its precision, predictability, and scalability, ultimately providing a more efficient and trustworthy route to this valuable chemical intermediate.
References
- 1. This compound | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 4. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
Spectroscopic data (NMR, IR, Mass Spec) for 5-Bromo-1-chloro-2,3-difluorobenzene
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-1-chloro-2,3-difluorobenzene, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Significance of this compound
This compound, with the chemical formula C₆H₂BrClF₂ and a molecular weight of 227.43 g/mol , is a halogenated aromatic compound of significant interest in organic synthesis.[1] Its utility as a building block stems from the distinct reactivity of its substituent groups, allowing for selective functionalization in the development of complex molecules. Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity and purity of this intermediate, which directly impacts the outcomes of subsequent synthetic steps. This guide offers a detailed examination of its spectroscopic signature.
Molecular Structure and Spectroscopic Correlation
The arrangement of the bromine, chlorine, and two fluorine atoms on the benzene ring, along with the two hydrogen atoms, gives rise to a unique and predictable spectroscopic fingerprint. Understanding the interplay of these substituents is crucial for interpreting the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen and fluorine framework of this compound. Due to the absence of readily available experimental spectra in peer-reviewed literature, the following data is predicted based on established principles of NMR spectroscopy and analysis of similar compounds.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.40 - 7.50 | Doublet of Doublets (dd) | ~8.5, 6.0 | H-6 |
| ~7.20 - 7.30 | Doublet of Doublets (dd) | ~8.5, 2.0 | H-4 |
-
Rationale: The proton at the C-6 position is expected to be downfield due to the deshielding effects of the adjacent chlorine and bromine atoms. The proton at C-4 will be comparatively upfield. Both protons will exhibit coupling to each other and to the neighboring fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six signals for the six carbon atoms in the benzene ring. The chemical shifts are significantly affected by the attached halogens.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 (dd) | C-2 |
| ~145 - 150 (dd) | C-3 |
| ~135 - 140 | C-1 |
| ~130 - 135 | C-6 |
| ~125 - 130 | C-4 |
| ~120 - 125 | C-5 |
-
Interpretation: The carbons directly bonded to fluorine (C-2 and C-3) will appear as doublets of doublets due to one-bond and two-bond C-F coupling and will be the most downfield. The carbons attached to chlorine (C-1) and bromine (C-5) will also be significantly deshielded.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is crucial for confirming the fluorine substitution pattern. Two distinct signals are expected for the two non-equivalent fluorine atoms.
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~-130 to -135 | Doublet | F-2 |
| ~-140 to -145 | Doublet | F-3 |
-
Analysis: The fluorine atoms at positions 2 and 3 will show coupling to each other and to the adjacent protons, resulting in complex multiplets. The exact chemical shifts are sensitive to the solvent and electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the overall structure of the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Table 4: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Bond Vibration |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1600 - 1450 | C=C stretch (aromatic ring) |
| 1250 - 1000 | C-F stretch |
| 850 - 750 | C-Cl stretch |
| 700 - 600 | C-Br stretch |
-
Significance: The presence of strong C-F stretching bands is a key indicator of fluorination. The aromatic C=C stretching bands confirm the benzene core, while the C-Cl and C-Br stretches provide evidence for the other halogen substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 226/228/230 | [M]⁺ Molecular ion peak cluster |
| 191/193 | [M-Cl]⁺ |
| 147/149 | [M-Br]⁺ |
| 112 | [M-Br-Cl]⁺ |
-
Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic M, M+2, M+4 pattern, providing unambiguous confirmation of the elemental composition.
Experimental Protocols
The acquisition of high-quality spectroscopic data is essential. The following are generalized experimental protocols for the characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain the spectrum. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the signals.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with an EI source is well-suited for this volatile compound.
-
Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.
Conclusion
The spectroscopic data of this compound provides a detailed and definitive structural characterization. The combination of NMR, IR, and Mass Spectrometry offers a complementary and comprehensive analysis, ensuring the identity and purity of this important synthetic intermediate. The predicted data and protocols outlined in this guide serve as a valuable resource for researchers working with this compound, facilitating its effective utilization in the synthesis of novel molecules with potential applications in medicine and agriculture.
References
Reactivity and stability of 5-Bromo-1-chloro-2,3-difluorobenzene
An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-1-chloro-2,3-difluorobenzene
Introduction
This compound is a halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring four different halogens on a benzene ring, imparts a distinct reactivity profile that is highly sought after by researchers in medicinal chemistry, agrochemical development, and materials science. The strategic placement of bromo, chloro, and fluoro substituents allows for selective functionalization through a variety of synthetic transformations. This guide provides a comprehensive overview of the physicochemical properties, stability, reactivity, and synthetic applications of this important chemical intermediate.
Physicochemical Properties and Stability
A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1060813-07-1 | [1] |
| Molecular Formula | C₆H₂BrClF₂ | [1] |
| Molecular Weight | 227.43 g/mol | [1][2] |
| Boiling Point | 192.3±35.0 °C (Predicted) | [2] |
| XLogP3 | 3.4 | [1][2] |
| Appearance | Colorless to light yellow crystal or liquid | [3] |
| Solubility | Soluble in organic solvents like ether, methanol, and dichloromethane. | [3] |
Stability and Storage:
This compound is relatively stable under normal laboratory conditions.[3] However, to ensure its long-term integrity, it should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][5] It is incompatible with strong oxidizing agents, with which it may react exothermically.[3][5] For prolonged storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from moisture or air.
Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the electronic effects of its halogen substituents. The fluorine and chlorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, these groups can activate the ring for nucleophilic aromatic substitution. The bromine atom provides a versatile handle for a wide range of cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS)
While the benzene ring is deactivated due to the inductive effects of the halogens, electrophilic aromatic substitution can still occur under forcing conditions. The general mechanism for EAS involves the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity.[6]
Caption: Generalized mechanism of Electrophilic Aromatic Substitution.
Cross-Coupling Reactions
The carbon-bromine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The utility of similar bromo-fluoro-aromatic compounds as intermediates in these transformations is well-documented.[7]
References
5-Bromo-1-chloro-2,3-difluorobenzene: A Guide to Commercial Sourcing, Strategic Procurement, and Synthetic Application
An In-depth Technical Guide for Researchers
Prepared by a Senior Application Scientist
Executive Summary
This guide provides research scientists and drug development professionals with a comprehensive technical overview of 5-Bromo-1-chloro-2,3-difluorobenzene (CAS No. 1060813-07-1). Beyond a simple list of suppliers, this document delves into the strategic considerations for procurement, including purity analysis and vendor qualification. It offers detailed protocols for safe handling and storage, and culminates in an illustrative synthetic application to contextualize its utility as a versatile chemical building block in modern organic synthesis.
Introduction to this compound
This compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring three different halogens, offers multiple, distinct reaction sites for selective functionalization. This makes it a valuable intermediate for constructing complex molecular architectures.[1]
The presence of bromine allows for facile entry into common cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or the formation of organometallic reagents. The chlorine and fluorine atoms modulate the electronic properties of the ring and can be targeted in later-stage, more forcing reactions or left as stable substituents to influence the pharmacokinetic properties of a final active pharmaceutical ingredient (API).
Key Physicochemical Properties:
-
Molecular Formula: C₆H₂BrClF₂[2]
-
Molecular Weight: 227.43 g/mol [2]
-
CAS Number: 1060813-07-1[2]
-
Appearance: Typically a liquid or low-melting solid.
Commercial Availability & Supplier Landscape
Procurement of this compound is primarily through specialized chemical suppliers that cater to research and development laboratories. Pricing is often not publicly listed and is provided upon quotation, reflecting the compound's status as a specialty reagent rather than a bulk commodity.
| Supplier | Purity Offered | Available Quantities | Pricing Model | Notes |
| CP Lab Safety | 95%[3] | 25g[3] | Price on Page | For professional research use only; not for medical or consumer use.[3] |
| ChemUniverse | Not specified | Bulk quote available[4] | Quote on Request | Offers a dedicated form for bulk quotation requests.[4] |
| Various Suppliers via ChemicalBook | Varies | Varies | Quote on Request | Lists multiple potential suppliers such as A.J Chemicals and Aladdin Scientific.[5] |
Note: Pricing for related isomers, such as 2-Bromo-5-chloro-1,3-difluorobenzene, can range from approximately $21 for 1g to $222 for 25g, which may serve as a rough, non-binding estimate for budget planning.[6]
Strategic Procurement for Researchers
As a Senior Application Scientist, I advise a procurement strategy that extends beyond simply finding the lowest price. The integrity of your research depends on the quality and reliability of your starting materials.
Purity Considerations: Why 95% vs. 99% Matters
The choice of purity is a critical experimental parameter. A supplier offering 95% purity, like CP Lab Safety, provides a cost-effective option for initial route scouting or proof-of-concept experiments.[3] However, the 5% of impurities, which could include constitutional isomers or residual starting materials from the synthesis (e.g., a Sandmeyer reaction), may introduce confounding variables.[7]
For late-stage development, GMP synthesis, or when generating material for biological assays, sourcing a higher purity grade (>98% or >99%) is essential. Always request a lot-specific Certificate of Analysis (CoA) from the vendor to verify the purity and identify the nature of any major impurities.
Vendor Qualification: Questions to Ask
Before committing to a purchase, especially for larger quantities, engage the supplier with targeted questions:
-
"Can you provide the CoA for the specific lot I will receive?"
-
"What analytical methods were used to determine purity (e.g., GC-MS, ¹H-NMR, ¹⁹F-NMR)?"
-
"Do you have stock, or what is the estimated lead time?"
-
"Can you provide a Safety Data Sheet (SDS)?"
This due diligence constitutes a self-validating system, ensuring that the material you procure is precisely what your experiment requires.
Safe Handling and Storage Protocol
Adherence to safety protocols is non-negotiable for ensuring both personnel safety and compound stability. While the specific SDS for this exact CAS number may vary, the general guidelines for halogenated aromatic compounds are well-established.[8][9][10]
Handling:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools, as flammable vapors may be present.[8][9]
-
Dispensing: Avoid creating aerosols or dust.[11] If the material is a solid, handle it carefully to minimize dust generation.
Storage:
-
Container: Keep the container tightly closed when not in use.[8]
-
Environment: Store in a dry, cool, and well-ventilated place.[8]
-
Incompatibilities: Store away from strong oxidizing agents.[10]
Illustrative Application: Hypothetical Suzuki Cross-Coupling Protocol
To demonstrate the synthetic utility of this compound, this section outlines a representative protocol for a Suzuki cross-coupling reaction. This common carbon-carbon bond-forming reaction would selectively occur at the more reactive carbon-bromine bond, leaving the C-Cl and C-F bonds intact for potential downstream functionalization.
Reaction: Coupling with 4-methoxyphenylboronic acid to yield 1-chloro-2,3-difluoro-5-(4-methoxyphenyl)benzene.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Analysis: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
Below is a diagram illustrating the logical flow of this experimental workflow.
Caption: Workflow for a Suzuki Cross-Coupling Reaction.
Conclusion
This compound is a high-value building block for chemical synthesis, accessible through specialized commercial suppliers. A successful research outcome relies not only on its availability but on a strategic approach to procurement that prioritizes material quality, vendor reliability, and rigorous adherence to safety protocols. Its versatile reactivity, exemplified by selective cross-coupling, ensures its continued relevance in the discovery and development of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 1-Bromo-5-chloro-2,3-difluorobenzene price,buy 1-Bromo-5-chloro-2,3-difluorobenzene - chemicalbook [chemicalbook.com]
- 6. 883546-16-5 Cas No. | 2-Bromo-5-chloro-1,3-difluorobenzene | Matrix Scientific [matrixscientific.com]
- 7. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
The Indispensable Role of Substituted Halobenzenes in Modern Organic Synthesis: A Technical Guide
Introduction: The Halogenated Benzene Core - A Privileged Scaffold in Synthesis
Substituted halobenzenes represent a cornerstone of modern organic synthesis, serving as versatile and highly reactive intermediates in the construction of complex molecular architectures. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores their significance. A 2021 analysis revealed that a substantial number of new drugs approved by the FDA contain halogen substituents, highlighting the continued importance of these building blocks in medicinal chemistry.[1] The unique electronic properties conferred by halogen substituents, combined with their ability to participate in a wide array of powerful bond-forming reactions, make them indispensable tools for synthetic chemists. This in-depth guide provides a comprehensive overview of the core reactivity and synthetic applications of substituted halobenzenes, with a focus on the mechanistic underpinnings and practical considerations for their use in research and development.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, substituted alkenes, and arylamines, with substituted halobenzenes being the most common electrophilic partners.[2][3] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.[4]
The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organohalide.[5][6][7][8] Its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron byproducts make it a highly attractive method in both academic and industrial settings.[2][5]
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[6][8]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equiv), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or THF) and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[6]
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 95 |
| 2-Chloropyridine | 3-Methoxyphenylboronic acid | Pd2(dba)3/SPhos | K3PO4 | 1,4-Dioxane/H2O | 100 | 92 |
| 4-Iodoanisole | Naphthalene-2-boronic acid | Pd(OAc)2/PCy3 | Cs2CO3 | THF/H2O | 80 | 98 |
The Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene to produce a substituted alkene.[9][10] This reaction is a powerful tool for the synthesis of styrenes and other vinylarenes.
Mechanism of the Heck Reaction:
The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the coordination of the alkene. Subsequent migratory insertion of the alkene into the aryl-palladium bond forms a new alkyl-palladium intermediate. Finally, a β-hydride elimination step releases the substituted alkene product and a hydrido-palladium complex, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[9]
Figure 2: Catalytic cycle of the Heck reaction.
Regioselectivity in the Heck Reaction:
The regioselectivity of the Heck reaction is a critical aspect, determining whether the aryl group adds to the more or less substituted carbon of the alkene. Generally, electron-withdrawing groups on the alkene favor the formation of the linear (β) product, while electron-donating groups can lead to mixtures of linear and branched (α) isomers.[11] The choice of ligands and reaction conditions can also significantly influence the regiochemical outcome.[12]
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[1][13] This reaction has become a cornerstone of medicinal chemistry, as the aryl-amine motif is prevalent in a vast number of pharmaceuticals.[14]
Mechanism of the Buchwald-Hartwig Amination:
Similar to other cross-coupling reactions, the mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the amine. Deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to form the desired aryl-amine and regenerate the Pd(0) catalyst.[13]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for a Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 0.02-0.10 equiv), and a strong base (e.g., NaOtBu, K3PO4, or LiHMDS, 1.2-2.0 equiv) in a reaction vessel.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, 1,4-dioxane, or THF.
-
Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by LC-MS or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to obtain the desired arylamine.[15][16]
The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is a highly efficient method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and materials science.
Mechanism of the Sonogashira Coupling:
The catalytic cycle involves both a palladium and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.[17]
Section 2: Nucleophilic Aromatic Substitution (SNAr) - An Alternative Pathway to Functionalization
Nucleophilic aromatic substitution (SNAr) is another important reaction of substituted halobenzenes, particularly those bearing electron-withdrawing groups.[19][20] In contrast to the metal-catalyzed reactions, SNAr proceeds via an addition-elimination mechanism.
Mechanism of SNAr:
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[19][21] The presence of strong electron-withdrawing groups (such as -NO2, -CN, or -COR) at the ortho and/or para positions to the halogen is crucial for stabilizing this intermediate.[20][22] In the second step, the leaving group (halide) is expelled, and the aromaticity of the ring is restored.[21]
Figure 4: General mechanism of the SNAr reaction.
Reactivity of Halobenzenes in SNAr:
The reactivity of the halobenzene in SNAr reactions is influenced by two main factors: the nature of the halogen and the nature and position of the substituents. The reactivity order for the halogens is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This initial attack is the rate-determining step.[23]
Experimental Protocol: General Procedure for an SNAr Reaction
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aryl halide (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Reagent Addition: Add the nucleophile (1.0-1.5 equiv) and, if necessary, a base (e.g., K2CO3 or Et3N) to the solution.
-
Reaction Execution: Heat the reaction mixture to the required temperature and stir for the duration necessary to complete the reaction (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by recrystallization or column chromatography.
Table 2: Comparison of Reactivity in SNAr Reactions
| Substrate | Nucleophile | Conditions | Product |
| 1-Fluoro-2,4-dinitrobenzene | Aniline | EtOH, reflux | 2,4-Dinitrodiphenylamine |
| 1-Chloro-4-nitrobenzene | Sodium methoxide | MeOH, reflux | 4-Nitroanisole |
| 1-Bromo-2-cyanobenzene | Piperidine | DMSO, 100 °C | 2-(Piperidin-1-yl)benzonitrile |
Section 3: Safety Considerations in Handling Substituted Halobenzenes
As with all laboratory chemicals, it is imperative to handle substituted halobenzenes with appropriate safety precautions.[24][25][26]
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24][25]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile or toxic halobenzenes.[26]
-
Handling and Storage: Avoid inhalation of vapors and direct contact with skin and eyes. Store halobenzenes in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines. Never pour chemical waste down the drain.[25]
-
Emergency Procedures: Be familiar with the location and operation of safety equipment, including eyewash stations, safety showers, and fire extinguishers.[26]
Conclusion: The Enduring Utility of Substituted Halobenzenes
Substituted halobenzenes continue to be indispensable building blocks in the arsenal of the synthetic organic chemist. Their participation in a diverse range of powerful transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allows for the efficient and predictable construction of complex molecules. A thorough understanding of the underlying mechanisms, reaction conditions, and safety protocols associated with these compounds is essential for researchers, scientists, and drug development professionals seeking to leverage their synthetic potential. As the demand for novel and intricate molecular architectures grows, the importance of substituted halobenzenes in shaping the future of organic synthesis is set to endure.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. nobelprize.org [nobelprize.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. organicreactions.org [organicreactions.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. byjus.com [byjus.com]
- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 22. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 23. youtube.com [youtube.com]
- 24. Laboratory Safety | University of New England in Maine [une.edu]
- 25. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 26. BERC Lab Safety Procedures | Institute for Bioengineering Research [berc.ku.edu]
Whitepaper: The Strategic Application of Fluorinated Benzene Derivatives in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into molecular scaffolds, particularly the benzene ring, has become an indispensable tool in modern drug discovery. This guide provides an in-depth technical analysis of the multifaceted roles of fluorinated benzene derivatives in medicinal chemistry. We will explore the fundamental physicochemical principles that govern fluorine's influence on a molecule's properties, from modulating pKa and lipophilicity to enhancing metabolic stability and target binding affinity. Through field-proven insights, detailed experimental protocols, and illustrative case studies, this whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorine to design the next generation of therapeutics.
The Foundational Impact of Fluorine on Physicochemical Properties
The substitution of hydrogen with fluorine on a benzene ring initiates a cascade of subtle yet profound changes in a molecule's character. While sterically similar to hydrogen (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H), fluorine's extreme electronegativity (3.98 on the Pauling scale) is the primary driver of its powerful effects.[1][2] These effects are not isolated; they are interconnected, creating a complex interplay that the medicinal chemist must strategically navigate.
Electronic Modulation: pKa and Binding Interactions
Fluorine's potent inductive electron-withdrawing effect is a key lever for tuning the acidity and basicity of nearby functional groups.[1][3] When placed on a benzene ring, a fluorine atom can significantly lower the pKa of an attached acidic proton or the conjugate acid of a basic group, such as an aniline.[1] This modulation is critical for controlling a drug's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and ability to interact with its biological target.[1][4]
Beyond pKa, the highly polarized carbon-fluorine (C-F) bond can participate in unique, favorable interactions within a protein's binding pocket. These include dipole-dipole interactions and weak hydrogen bonds with backbone amides (C-F···H-N), which can enhance binding affinity and selectivity.[1][5]
Lipophilicity: A Double-Edged Sword
The effect of fluorine on lipophilicity (logP) is highly context-dependent. A single fluorine atom on a benzene ring generally increases lipophilicity compared to its non-fluorinated counterpart.[5][6] However, more heavily fluorinated groups, such as the trifluoromethyl (-CF₃) group, cause a much more substantial increase in logP.[1] This property is frequently exploited to enhance membrane permeability and improve oral bioavailability, particularly for central nervous system (CNS) agents where crossing the blood-brain barrier is essential.[7] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity, requiring a careful balancing act.[6]
Metabolic Stability: The "Metabolic Block"
Perhaps the most celebrated application of fluorination is the enhancement of metabolic stability.[6][8] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP450) enzymes, creating a "metabolic soft spot" that can lead to rapid clearance of a drug from the body.[3] Replacing a vulnerable C-H bond with a C-F bond, one of the strongest single bonds in organic chemistry (~485 kJ/mol), effectively "blocks" this metabolic pathway.[1][8] This strategic substitution can dramatically increase a drug's half-life, reduce metabolic-related toxicities, and improve its overall pharmacokinetic profile.[7][8]
Conformational Control
The introduction of fluorine can influence the conformational preferences of a molecule.[4] For example, electrostatic interactions between a C-F bond and other polar groups can favor specific dihedral angles (the gauche effect), locking the molecule into a more bioactive conformation for its target.[1] In other cases, replacing a hydrogen with a slightly larger fluorine atom can create a steric clash that disfavors an undesirable conformation.[1][4] This conformational anchoring can lead to significant gains in potency and selectivity.[7][9]
Diagram 1: The Multifaceted Role of Fluorine in Drug Design
Caption: Core properties of fluorine and their impact on key medicinal chemistry outcomes.
Strategic Applications & Case Studies
The theoretical benefits of fluorination are best understood through its successful application in approved drugs. The fluorinated benzene ring is a common motif across numerous therapeutic areas.[2][7]
Case Study: Fluoxetine (Prozac)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression. Its structure features a para-trifluoromethylphenoxy group. The highly lipophilic -CF₃ group is critical for its function, as it enhances the molecule's ability to cross the blood-brain barrier and reach its target in the CNS.[7] Furthermore, the electron-withdrawing nature of the trifluoromethyl group influences the molecule's overall electronic profile, contributing to its selective binding to the serotonin transporter.[7]
Case Study: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. The fluorine atom at the C-6 position of the quinolone core is a defining feature of this class of drugs. This fluorine substitution dramatically increases the drug's potency by enhancing its inhibition of bacterial DNA gyrase. It is believed that the fluorine atom improves cell penetration and modulates the electronic properties of the quinolone ring system to favor interaction with the enzyme.[10][11]
Case Study: Gefitinib (Iressa)
Gefitinib is a kinase inhibitor used in cancer therapy that targets the epidermal growth factor receptor (EGFR). The structure includes a 3-chloro-4-fluoroaniline moiety. The fluorine atom in this position serves multiple roles. It enhances binding affinity to the ATP pocket of the EGFR kinase domain and, crucially, it improves the drug's pharmacokinetic profile.[10] Studies comparing isomers have shown that the fluorine at this position improves bioavailability and reduces clearance compared to non-fluorinated or differently substituted analogs.[10]
Table 1: Impact of Fluorination on Key Drug Properties (Illustrative Examples)
| Parent Compound | Fluorinated Analog | Key Fluorinated Moiety | Primary Benefits of Fluorination |
| Estradiol Derivative | Fulvestrant | Pentafluorosulfanyl chain | Increased metabolic stability and enhanced estrogen receptor (ER) antagonist potency.[10] |
| Uracil | 5-Fluorouracil | 5-Fluoro-pyrimidine | Acts as an antimetabolite, irreversibly inhibiting thymidylate synthase in cancer cells.[12] |
| Lamivudine | Emtricitabine | 5-Fluoro-cytosine | Four- to tenfold increase in potency against HIV-1 reverse transcriptase. |
| Imatinib Precursor | Gefitinib | 4-Fluoroaniline | Enhanced binding affinity, improved bioavailability, and lower clearance. |
Experimental Protocols: Assessing Metabolic Stability
A primary motivation for incorporating fluorinated benzene derivatives is to mitigate oxidative metabolism. The in vitro microsomal stability assay is a cornerstone experiment to validate this strategy.
Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound, comparing a fluorinated derivative to its non-fluorinated parent.[8]
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs), dissolved in DMSO.
-
Pooled liver microsomes (e.g., human, rat).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
NADPH regenerating system (or NADPH).
-
Positive control (e.g., Verapamil, a compound with known high clearance).
-
Acetonitrile with internal standard (for quenching and analysis).
-
96-well plates, incubator, liquid chromatography-mass spectrometry (LC-MS) system.
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal stock solution in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL protein).
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer and the microsomal stock solution.
-
Initiation: Add a small volume of the test compound (final concentration typically 1 µM) to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Reaction Start: Add the NADPH regenerating system to initiate the metabolic reaction. This is the T=0 time point for the reaction kinetics. Immediately remove an aliquot from the T=0 well and quench it by adding it to a separate plate containing cold acetonitrile with an internal standard.
-
Time Course: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the acetonitrile plate.
-
Controls:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Positive Control: Run the assay with Verapamil to ensure the microsomal system is active.
-
-
Sample Processing: Once all time points are collected and quenched, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is determined from the linear regression.
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint = (0.693 / t½) / (mg protein/mL) * (mL incubation / mg protein) .[8]
-
Trustworthiness Check: A successful assay will show minimal degradation in the no-NADPH control and rapid degradation of the positive control. The fluorinated compound is expected to have a longer t½ and lower CLint compared to its non-fluorinated analog, providing quantitative validation of the design strategy.
Diagram 2: Workflow for In Vitro Microsomal Stability Assay
Caption: A generalized workflow for an in vitro microsomal stability assay.
Diagram 3: Mechanism of Metabolic Blocking by Fluorination
Caption: Fluorination blocks metabolic oxidation at susceptible sites on a benzene ring.
Conclusion and Future Perspectives
The incorporation of fluorinated benzene derivatives is a mature, yet continually evolving, strategy in medicinal chemistry. The predictable modulation of electronic properties, metabolic stability, and lipophilicity provides a powerful toolkit for optimizing lead compounds into viable drug candidates.[6] As our understanding of fluorine's interactions deepens and synthetic methodologies for its introduction become more sophisticated (e.g., late-stage fluorination), the utility of these motifs will only expand.[7] Furthermore, the use of the fluorine-18 isotope in Positron Emission Tomography (PET) imaging is a growing application, allowing for direct visualization of drug distribution and target engagement in vivo, bridging the gap between preclinical discovery and clinical validation.[6][7][13] For the modern medicinal chemist, a thorough understanding of the principles outlined in this guide is not just beneficial—it is essential for success.
References
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ajrconline.org [ajrconline.org]
- 12. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 13. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 5-Bromo-1-chloro-2,3-difluorobenzene
An In-depth Technical Guide to 5-Bromo-1-chloro-2,3-difluorobenzene
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development and materials science. It provides a detailed examination of this compound, moving beyond basic specifications to deliver actionable insights into its synthesis, reactivity, and practical applications. The content herein is structured to provide not just procedural steps, but the scientific rationale underpinning its use as a strategic building block in modern organic synthesis.
This compound is a halogenated aromatic compound of significant interest in the synthesis of complex organic molecules. Its utility stems from the unique and differential reactivity of its halogen substituents, which allows for its use as a versatile scaffold in constructing highly functionalized molecular architectures. In the landscape of drug discovery, the incorporation of fluorine atoms into lead compounds is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2][3] The 2,3-difluoro substitution pattern, in particular, imparts specific electronic properties that can be leveraged to fine-tune the pharmacological profile of a molecule.
This guide will provide an in-depth analysis of the core chemical and physical properties of this compound, its synthesis and reactivity, a detailed protocol for a key synthetic application, and essential safety and handling information.
Core Physicochemical and Spectroscopic Data
A thorough understanding of the fundamental properties of a reagent is critical for its effective use in experimental design, reaction optimization, and purification. The key data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂BrClF₂ | [4][5] |
| Molecular Weight | 227.43 g/mol | [4][6] |
| IUPAC Name | This compound | [4] |
| Synonym | 1-Bromo-3-chloro-4,5-difluorobenzene | [5] |
| CAS Number | 1000577-88-8 | [5] |
| Appearance | Colorless to light yellow liquid | [7][8] |
| Boiling Point | 192.3 ± 35.0 °C (Predicted) | [6] |
| Density | 1.805 ± 0.06 g/cm³ (Predicted) | [9] |
Spectroscopic Profile:
While specific spectra are dependent on the acquisition conditions and solvent, the following provides an overview of the expected spectroscopic signatures for structural confirmation:
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region, each corresponding to one of the two aromatic protons. The signals will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.
-
¹⁹F NMR: Two distinct resonances are expected for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling to each other and to the neighboring aromatic protons.
-
¹³C NMR: The spectrum will display six signals for the six unique carbon atoms of the benzene ring. The carbon atoms bonded to fluorine will exhibit characteristic large one-bond C-F coupling constants. Smaller two- and three-bond C-F couplings will also be observed for the other carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).
Synthesis and Reactivity
Synthetic Strategy
Reactivity and Mechanistic Insights
The synthetic utility of this compound is centered on the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halobenzenes typically follows the trend: C-I > C-Br > C-OTf > C-Cl.[10][11][12] This well-established reactivity profile allows for the selective functionalization of the C-Br bond while leaving the more stable C-Cl bond intact for subsequent transformations.
This chemoselectivity is governed by the first and often rate-determining step in the catalytic cycle: the oxidative addition of the halobenzene to a low-valent palladium(0) complex. The weaker C-Br bond undergoes oxidative addition much more readily than the stronger C-Cl bond, providing a reliable handle for regioselective synthesis.
Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. The following protocol provides a detailed methodology for the selective coupling of an arylboronic acid at the C-Br position of this compound.
Caption: Workflow for a selective Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst and Solvent Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-1-chloro-2,3-difluorobenzene product.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Applications in Drug Discovery and Materials Science
The 1-chloro-2,3-difluorophenyl moiety, readily accessible from this compound, is a valuable pharmacophore. The strategic placement of fluorine atoms can lead to:
-
Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, increasing the half-life of a drug.[13]
-
Modulated Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups and influence the overall lipophilicity (LogP) of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby increasing potency.[3]
In materials science, fluorinated aromatic compounds are used as precursors for liquid crystals, polymers, and other advanced materials where thermal stability and specific electronic properties are desired.
Safety and Handling
As a halogenated organic compound, this compound must be handled with appropriate safety precautions.
GHS Hazard Classification (Based on similar compounds):
-
Skin Irritation: Causes skin irritation.[14]
-
Eye Irritation: Causes serious eye irritation.[14]
-
Respiratory Irritation: May cause respiratory irritation.[14]
Caption: Key safety and handling protocols.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its key strategic advantage lies in the differential reactivity of its C-Br and C-Cl bonds, which enables selective, stepwise functionalization through well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. For scientists in drug discovery and materials science, a comprehensive understanding of its properties, reactivity, and handling is essential to fully exploit its potential in the creation of novel and complex molecular structures.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ikprress.org [ikprress.org]
- 3. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 4. This compound | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. 2-Bromo-5-chloro-1,3-difluorobenzene | 883546-16-5 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nobelprize.org [nobelprize.org]
- 13. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1-chloro-2,3-difluorobenzene
Introduction: Navigating the Selective Functionalization of a Differentiated Aryl Halide
In the landscape of modern synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. 5-Bromo-1-chloro-2,3-difluorobenzene stands as a valuable and versatile building block, offering multiple points for diversification. The presence of two distinct halogen atoms—bromine and chlorine—on a fluorinated benzene ring presents both an opportunity and a challenge for chemists. The inherent differences in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds towards palladium-catalyzed cross-coupling reactions allow for a chemoselective approach to synthesis. This guide provides detailed application notes and field-proven protocols for the selective functionalization of this compound, empowering researchers to leverage this substrate in their synthetic endeavors.
The fundamental principle guiding the selective reactivity of this compound lies in the disparity of bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. This reactivity trend (C-I > C-Br > C-OTf > C-Cl) forms the basis for the chemoselective protocols detailed herein. Furthermore, the presence of the electron-withdrawing fluorine atoms influences the electronic properties of the aromatic ring, impacting the reactivity of the halogen substituents.
This document will delve into the practical applications of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, focusing on the selective transformation of the C-Br bond while preserving the C-Cl bond for potential subsequent modifications.
Core Principles: The Palladium Catalytic Cycle and Chemoselectivity
Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
For this compound, the significantly lower energy barrier for the oxidative addition of the C-Br bond compared to the C-Cl bond allows for selective coupling at the bromine-substituted position under carefully controlled conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] For the selective functionalization of this compound, this reaction provides a reliable route to novel biaryl structures, which are prevalent in pharmaceuticals and organic materials.
Application Notes:
-
Catalyst Selection: A range of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices for their reliability and commercial availability. For more challenging couplings or to achieve higher turnover numbers, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be beneficial.
-
Base and Solvent: The choice of base is critical for activating the boronic acid partner. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Reaction Temperature: Typically, reactions are conducted at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate. However, the temperature should be carefully controlled to maintain selectivity for the C-Br bond.
Detailed Protocol: Synthesis of 3-chloro-4,5-difluoro-5'-substituted-1,1'-biphenyl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | [Generic Protocol] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 90-98 | [Generic Protocol] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.
Application Notes:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. Copper-free Sonogashira protocols have also been developed to avoid issues related to the presence of copper.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used, often serving as both the base and a solvent. Other solvents like THF or DMF can also be employed.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling). Temperatures generally range from room temperature to 80 °C.
Detailed Protocol: Synthesis of 1-((3-chloro-4,5-difluorophenyl)ethynyl)arene
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine)
-
Solvent (e.g., THF or DMF, optional)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed amine base and any additional solvent.
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-70 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the ammonium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired alkynylated product.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 6 | 80-90 | [Generic Protocol] |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 70 | 5 | 85-95 | [Generic Protocol] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines.[3][4] This reaction is particularly valuable for synthesizing aniline derivatives that are difficult to access through traditional methods like nucleophilic aromatic substitution.
Application Notes:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP are often necessary to achieve high yields, especially with less reactive aryl chlorides. Pre-formed palladium-ligand complexes are also commercially available and can be highly effective.[5]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed. It is crucial to use dry solvents and maintain an inert atmosphere to prevent catalyst deactivation.
Detailed Protocol: Synthesis of N-(3-chloro-4,5-difluorophenyl)amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add the anhydrous solvent.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired aryl amine.
| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 75-90 | [Generic Protocol] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18-24 | 70-85 | [Generic Protocol] |
Visualization of Synthetic Pathways
The following workflow illustrates the sequential functionalization possibilities of this compound.
Figure 2: Selective functionalization pathways of this compound.
Conclusion and Future Outlook
The protocols and application notes provided in this guide demonstrate the utility of this compound as a versatile building block in palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the C-Br and C-Cl bonds allows for predictable and selective functionalization, opening avenues for the synthesis of a diverse array of complex molecules. The preservation of the C-Cl bond offers a valuable handle for subsequent transformations, enabling a stepwise approach to molecular diversification. As catalyst technology continues to evolve, we anticipate the development of even more efficient and milder conditions for these transformations, further expanding the synthetic utility of this and other polyhalogenated aromatic substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 3. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-1-chloro-2,3-difluorobenzene
Introduction: The Strategic Importance of Fluorinated Biaryls and the Utility of 5-Bromo-1-chloro-2,3-difluorobenzene
In the landscape of modern drug discovery and materials science, the synthesis of fluorinated biaryl scaffolds is of paramount importance. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making them key components in a vast array of pharmaceuticals and advanced materials.[1][2] this compound is a versatile building block for the synthesis of such compounds, offering a handle for selective carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura coupling protocols, with a focus on achieving high selectivity and yield.
The presence of both a bromine and a chlorine atom on the aromatic ring of the title compound presents an opportunity for chemoselective functionalization. The general reactivity trend for aryl halides in the Suzuki-Miyaura coupling is I > Br > OTf >> Cl.[3] This differential reactivity allows for the selective activation of the carbon-bromine (C-Br) bond over the more inert carbon-chlorine (C-Cl) bond, enabling a stepwise approach to the synthesis of complex, differentially substituted biaryl compounds.
Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[3] The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, making it more nucleophilic and facilitating this exchange.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for the Selective Coupling of this compound
Achieving a successful and selective Suzuki-Miyaura coupling with this compound hinges on the careful selection of the reaction parameters. The primary goal is to facilitate the reaction at the more labile C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.
Catalyst and Ligand Selection
The choice of the palladium catalyst and the supporting ligand is critical for achieving high catalytic activity and selectivity. For the coupling of aryl bromides, a variety of palladium sources can be effective, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. However, the use of bulky, electron-rich phosphine ligands is often crucial for promoting the oxidative addition step and enhancing the overall reaction rate, especially with challenging substrates.
| Catalyst/Ligand System | Key Features & Rationale |
| Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich biaryl phosphine ligand known to be highly effective for Suzuki couplings of aryl bromides and chlorides, often allowing for lower catalyst loadings and milder reaction conditions. |
| Pd₂(dba)₃ / XPhos | XPhos is another highly active biaryl phosphine ligand that promotes efficient coupling of a wide range of aryl halides, including electron-deficient systems. |
| Pd(PPh₃)₄ | A commonly used, air-stable catalyst that can be effective for many Suzuki couplings, although it may require higher temperatures and longer reaction times compared to more modern ligand systems. |
Base and Solvent Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction yield and should be matched with the solvent system.
| Base | Solvent System | Rationale |
| K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O | These inorganic bases are widely used and effective in Suzuki couplings. The aqueous component is often necessary to dissolve the base and facilitate the reaction. |
| Cs₂CO₃ | 1,4-Dioxane/H₂O or Toluene/H₂O | A stronger base that can be beneficial for less reactive substrates or when milder reaction temperatures are desired. |
Experimental Protocols
The following protocols provide a starting point for the selective Suzuki-Miyaura coupling of this compound. It is recommended to perform small-scale test reactions to optimize the conditions for specific arylboronic acids.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: General Procedure using Pd(OAc)₂ and SPhos
This protocol is a robust starting point for the selective coupling at the C-Br position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL), degassed
Procedure:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Add Pd(OAc)₂ and SPhos to the tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-3,4-difluoro-1,1'-biphenyl derivative.
Protocol 2: Alternative Procedure using Pd(PPh₃)₄
This protocol utilizes a more traditional catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
Water (1 mL), degassed
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene, ethanol, and water.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient degassing, low reaction temperature. | Use a fresh batch of catalyst, ensure thorough degassing of solvents, and consider increasing the reaction temperature in increments of 10 °C. |
| Formation of homocoupled boronic acid byproduct | Presence of oxygen, catalyst decomposition. | Improve degassing procedure, consider using a more robust ligand like SPhos or XPhos. |
| Protodeboronation of the boronic acid | Prolonged reaction time at high temperature, inappropriate base. | Monitor the reaction closely and stop it upon completion. Consider using a milder base such as K₂CO₃ or NaHCO₃ if protodeboronation is significant. |
| Reaction at the C-Cl bond | High reaction temperature, highly active catalyst system. | Lower the reaction temperature, reduce the catalyst loading, or switch to a less active catalyst system if selectivity is an issue. However, given the significant difference in reactivity between C-Br and C-Cl bonds, this is generally not a major concern under the recommended conditions. |
Conclusion
The Suzuki-Miyaura coupling of this compound provides a powerful and selective method for the synthesis of valuable 2-chloro-3,4-difluoro-1,1'-biphenyl derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, researchers can achieve high yields of the desired mono-coupled product. The protocols and guidelines presented in this application note offer a solid foundation for the successful implementation of this important transformation in the fields of medicinal chemistry, drug discovery, and materials science. Careful optimization of the catalyst, ligand, base, and solvent system will be key to achieving the best results for specific substrate combinations.
References
Application Notes & Protocols: 5-Bromo-1-chloro-2,3-difluorobenzene as a Strategic Building Block in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The intentional introduction of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical design.[1][2] Fluorination can profoundly modulate a molecule's physicochemical properties, leading to enhanced efficacy, metabolic stability, and bioavailability.[3][4] Attributes such as increased lipophilicity can improve penetration through plant cuticles or insect exoskeletons, while the high strength of the carbon-fluorine bond often confers resistance to metabolic degradation, prolonging the active life of the compound.[2][3]
Within this context, polysubstituted benzene rings serve as critical scaffolds. 5-Bromo-1-chloro-2,3-difluorobenzene has emerged as a particularly valuable building block for synthesizing a new generation of pesticides. Its utility stems from the differential reactivity of its three halogen substituents. The carbon-bromine bond is selectively targeted for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, while the more robust carbon-chlorine and carbon-fluorine bonds remain intact, becoming integral parts of the final agrochemical's core structure. This allows for the precise and controlled assembly of complex molecular architectures essential for high-performance crop protection agents.
Compound Profile and Safety Data
A thorough understanding of the physical properties and safe handling procedures for any chemical intermediate is paramount for successful and secure laboratory operations.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1060813-07-1 | [5][6] |
| Molecular Formula | C₆H₂BrClF₂ | [5] |
| Molecular Weight | 227.43 g/mol | [5] |
| Appearance | Colorless to light yellow crystal or liquid | [7] |
| Solubility | Soluble in organic solvents (ether, methanol, dichloromethane) | [7] |
Safety and Handling Precautions
While specific hazard statement data for this exact isomer is limited, related isomers and general principles for halogenated aromatics dictate cautious handling.[6][8] Always consult the most current Safety Data Sheet (SDS) before use.[6]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7] Operations should be conducted in a well-ventilated fume hood.[7]
-
First-Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6]
-
-
Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[6] Firefighters should wear self-contained breathing apparatus.[6]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.
Core Reactivity and Synthetic Protocols
The synthetic power of this compound lies in the predictable, regioselective functionalization of its carbon-halogen bonds.
Principle of Differential Reactivity
The primary driver for this building block's utility is the significant difference in reactivity among its halogen substituents in palladium-catalyzed cross-coupling reactions. The bond dissociation energy and susceptibility to oxidative addition follow a clear trend.
Reactivity Order: C−Br > C−Cl >> C−F
This hierarchy allows synthetic chemists to use the bromine atom as a reactive handle for introducing new carbon-carbon or carbon-heteroatom bonds, while the chlorine and fluorine atoms are carried through the synthesis to become key features of the target molecule.
Caption: Differential reactivity of halogen sites.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, making it a cornerstone of modern organic synthesis.[9][10] This protocol details a general procedure for coupling this compound with an arylboronic acid.
Causality: The choice of a palladium catalyst with appropriate phosphine ligands (like dppf) is crucial for facilitating the catalytic cycle.[11] The base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[12] The solvent system (e.g., DME/water or Dioxane/water) must be capable of dissolving both the organic and inorganic reagents.
Step-by-Step Protocol:
-
Reactor Setup: To a flame-dried round-bottom flask or reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid (1.1-1.5 eq), a suitable base such as potassium carbonate (2.0-3.0 eq), and the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.01-0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., in a 4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Application in the Synthesis of Pyrazole Carboxamide Insecticides
A prominent application of this building block is in the synthesis of pyrazole carboxamides, a class of insecticides that includes blockbuster products like Chlorantraniliprole. These compounds often act as ryanodine receptor modulators in insects. The 1-(polychlorofluorophenyl)pyrazole core is a key pharmacophore.
Synthetic Workflow Example
The following workflow illustrates how this compound can be elaborated into a key intermediate for a pyrazole-based agrochemical. This often involves an initial coupling reaction followed by the construction of the pyrazole heterocycle.
References
- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. 5-Bromo-2-chloro-1,3-difluorobenzene | C6H2BrClF2 | CID 2773258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 5-Bromo-1-chloro-2,3-difluorobenzene as a Strategic Building Block in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and other halogens into organic molecules has become a cornerstone of modern materials science. The unique electronic properties, steric profile, and metabolic stability imparted by these elements allow for the fine-tuning of material characteristics for a range of applications, from organic electronics to liquid crystal displays. Within this context, 5-Bromo-1-chloro-2,3-difluorobenzene emerges as a highly versatile and valuable building block. Its distinct substitution pattern offers a platform for selective chemical modifications, enabling the rational design of novel materials with tailored properties.
This guide provides an in-depth exploration of the potential applications of this compound in materials science. We will delve into its use as a precursor for organic semiconductors and liquid crystals, providing detailed experimental protocols and the scientific rationale behind the proposed synthetic strategies.
The Strategic Advantage of this compound
The utility of this compound as a precursor in materials synthesis stems from the differential reactivity of its halogen substituents. The carbon-bromine (C-Br) bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, compared to the more robust carbon-chlorine (C-Cl) bond. This chemoselectivity allows for a stepwise and controlled construction of complex molecular architectures.
Furthermore, the presence of two fluorine atoms on the benzene ring significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the resulting materials, which is a critical factor in designing efficient charge-transporting materials for organic electronic devices.
Application I: Synthesis of a Novel Donor-Acceptor Organic Semiconductor
The development of high-performance organic semiconductors is crucial for advancing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Donor-acceptor (D-A) type molecules, where an electron-rich (donor) unit is connected to an electron-poor (acceptor) unit, are a prominent class of organic semiconductors. The strategic placement of fluorine atoms can enhance the performance and stability of these materials.
Here, we propose the synthesis of a novel D-A type organic semiconductor using this compound as a key building block for the acceptor unit.
Reaction Scheme: Synthesis of a Carbazole-based Donor-Acceptor Molecule
Caption: Synthetic route for a donor-acceptor organic semiconductor.
Experimental Protocol: Two-Step Synthesis
Step 1: Suzuki Coupling to form Intermediate A
This protocol outlines the selective reaction at the C-Br bond.
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq.), carbazole-9-boronic acid pinacol ester (1.1 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v, 20 mL).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Intermediate A .
Step 2: Miyaura Borylation and subsequent Suzuki Coupling
This step functionalizes the C-Cl bond to introduce a second donor unit.
-
Reaction Setup: In a dry Schlenk flask under argon, dissolve Intermediate A (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (KOAc) (3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq.) in anhydrous 1,4-dioxane (25 mL).
-
Borylation Reaction: Heat the mixture to 100 °C and stir for 8 hours.
-
One-Pot Suzuki Coupling: To the same flask, add an aryl bromide (e.g., 4-bromotriphenylamine) (1.1 eq.), aqueous potassium carbonate (2 M, 5 mL), and additional Pd(PPh₃)₄ (0.03 eq.).
-
Reaction: Heat the mixture to 90 °C and stir for another 12 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in Step 1 to isolate the Final Product .
Causality and Self-Validation
-
Choice of Catalyst: Pd(PPh₃)₄ is a versatile and robust catalyst for Suzuki couplings.[1] For the more challenging C-Cl bond activation in the borylation step, a more active catalyst system like Pd(dppf)Cl₂ is employed.
-
Base and Solvent System: The use of a base like K₂CO₃ is essential for the transmetalation step in the Suzuki coupling.[1] A two-phase solvent system (toluene/water) is often used to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Reaction Monitoring: TLC is a crucial and straightforward technique to monitor the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion. This provides an internal validation of the process.
Expected Material Properties
| Property | Expected Value/Characteristic |
| HOMO Level | -5.4 to -5.8 eV (Tunable by the choice of the donor unit) |
| LUMO Level | -2.5 to -2.9 eV (Lowered by the difluoro-chloro-phenyl acceptor unit) |
| Thermal Stability (TGA) | Decomposition temperature > 350 °C |
| Solubility | Soluble in common organic solvents like chloroform, toluene, and THF, facilitating solution processing of thin films. |
Application II: Synthesis of a Laterally Fluorinated Liquid Crystal
The introduction of lateral fluorine substituents into liquid crystal molecules is a well-established strategy to modify their mesomorphic properties, such as transition temperatures, viscosity, and dielectric anisotropy. This compound can serve as a core component for novel liquid crystal structures.
Reaction Scheme: Synthesis of a Phenyl Benzoate Liquid Crystal
Caption: Synthetic pathway to a novel liquid crystal molecule.
Experimental Protocol: Two-Step Synthesis
Step 1: Suzuki Coupling to form Intermediate B
-
Reaction Setup: Combine this compound (1.0 eq.), 4-n-pentylphenylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄) (3.0 eq.), and SPhos (0.02 eq.) in a Schlenk flask.
-
Inert Atmosphere and Solvent: Purge the flask with argon, then add degassed toluene (20 mL) and water (2 mL).
-
Catalyst Addition: Add palladium(II) acetate [Pd(OAc)₂] (0.01 eq.).
-
Reaction: Heat the mixture to 100 °C and stir for 6 hours. Monitor by GC-MS.
-
Work-up and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, and dry over MgSO₄. After solvent evaporation, purify by column chromatography (silica gel, hexanes) to obtain Intermediate B .
Step 2: Esterification to Yield the Final Liquid Crystal
-
Reaction Setup: Dissolve Intermediate B (1.0 eq.), 4-hexyloxybenzoic acid (1.1 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM, 25 mL) in a round-bottom flask.
-
Coupling Agent: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄.
-
Purification: Remove the solvent in vacuo and recrystallize the crude product from ethanol to obtain the pure Final Product .
Causality and Self-Validation
-
Catalyst System for Suzuki Coupling: The use of a more sophisticated ligand like SPhos with Pd(OAc)₂ can improve the efficiency of the coupling with the less reactive aryl chloride that might undergo side reactions under harsher conditions.
-
Esterification Method: DCC/DMAP is a standard and highly efficient method for esterification, particularly for forming esters from phenols, which can be less reactive.[2] The formation of the DCU precipitate provides a visual cue for the reaction's progress.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The liquid crystalline properties would be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to determine the phase transition temperatures and identify the mesophases.
Expected Liquid Crystalline Properties
| Property | Expected Behavior |
| Mesophase(s) | Nematic and/or Smectic phases are expected. The lateral fluorine atoms may induce or stabilize certain smectic phases. |
| Clearing Point (N-I) | Expected in the range of 100-150 °C, suitable for display applications. |
| Dielectric Anisotropy (Δε) | Likely to be positive, influenced by the dipole moment of the C-F and C-Cl bonds. |
Conclusion
This compound is a promising and versatile building block for the synthesis of advanced materials. Its unique halogenation pattern allows for selective, stepwise functionalization, enabling the creation of complex molecular architectures with precisely tuned electronic and physical properties. The protocols detailed in these application notes provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation organic semiconductors and liquid crystals. The principles of cross-coupling and esterification reactions, combined with a rational understanding of structure-property relationships, pave the way for innovation in materials science.
References
Nucleophilic aromatic substitution reactions of 5-Bromo-1-chloro-2,3-difluorobenzene
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 5-Bromo-1-chloro-2,3-difluorobenzene
Introduction: The Strategic Value of a Polyhalogenated Building Block
This compound is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique arrangement of four distinct halogen atoms on a benzene ring provides a versatile platform for sequential, regioselective functionalization. Nucleophilic aromatic substitution (SNAr) is the primary pathway to unlock the synthetic potential of this molecule.
This guide serves as an in-depth technical resource for scientists and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles governing the reactivity and selectivity of this compound in SNAr reactions. We will explore the mechanistic nuances, provide field-tested protocols for various nucleophile classes, and offer insights into achieving predictable and high-yielding transformations.
Part 1: Mechanistic Principles & Regioselectivity
A successful SNAr reaction on a polyhalogenated substrate is not a matter of chance; it is dictated by the fundamental principles of electronic activation and leaving group ability.
The Addition-Elimination Mechanism
Unlike the SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions on aryl halides proceed via a two-step addition-elimination mechanism.[3][4] Aryl halides are generally unreactive to backside attack (as required for SN2) due to the steric hindrance of the benzene ring.[3][5][6]
The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is temporarily broken in this step. In the second, typically faster step, a leaving group is expelled, and the aromaticity of the ring is restored.[7]
Figure 1: The two-step addition-elimination mechanism of SNAr.
Predicting the Site of Substitution
For this compound, there are four potential leaving groups. The regiochemical outcome is determined by two key factors:
-
Ring Activation: The reaction requires strong electron-withdrawing groups (EWGs) positioned ortho or para to the potential leaving group.[5][8] These groups are essential to stabilize the negative charge of the Meisenheimer intermediate through resonance. In our substrate, the two fluorine atoms at C2 and C3 serve as powerful activating groups due to their high electronegativity.
-
Leaving Group Ability: The rate-determining step is the initial nucleophilic attack. This step is facilitated by a more electronegative halogen on the attacked carbon, as it increases the carbon's electrophilicity. Consequently, the leaving group ability in SNAr follows the order F > Cl ≈ Br > I , which is the reverse of the trend seen in SN2 reactions.[3][5][9]
Analysis of this compound:
-
Position C1 (Chloro): This position is highly activated. It is ortho to the fluorine at C2 and meta to the fluorine at C3. The ortho fluorine provides powerful resonance stabilization for the Meisenheimer complex formed upon attack at C1.
-
Position C5 (Bromo): This position is also activated, being para to the fluorine at C2 and meta to the fluorine at C3. The para fluorine also provides excellent resonance stabilization.
-
Positions C2 & C3 (Fluoro): While fluorine is the best leaving group, nucleophilic attack at these positions is less favored compared to C1. The stability of the resulting Meisenheimer complex is the deciding factor.
Figure 2: Analysis of reactive sites for SNAr on the substrate.
Part 2: Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: O-Nucleophiles (Methoxylation)
This protocol details the substitution of the C1-chloro group with a methoxy group, a common transformation in drug discovery.
Reaction Scheme: this compound + NaOMe → 5-Bromo-1-methoxy-2,3-difluorobenzene + NaCl
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 227.44 | 5.0 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 6.0 | 1.2 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 25 mL | - |
Step-by-Step Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.14 g, 5.0 mmol).
-
Solvent & Nucleophile: Add anhydrous DMF (25 mL) to dissolve the substrate. With stirring, carefully add sodium methoxide (0.32 g, 6.0 mmol) in one portion.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-Bromo-1-methoxy-2,3-difluorobenzene.
Causality Notes:
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly reactive methoxide anion, thus accelerating the reaction.[10]
-
Temperature: Heating to 80 °C provides sufficient thermal energy to overcome the activation barrier of the rate-determining addition step without causing significant decomposition.
Protocol 2: N-Nucleophiles (Amination with Piperidine)
This protocol describes the introduction of a cyclic secondary amine, a common motif in pharmacologically active compounds.
Reaction Scheme: this compound + Piperidine → 1-(5-Bromo-2,3-difluorophenyl)piperidine + Piperidine·HCl
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 227.44 | 5.0 | 1.0 |
| Piperidine | 85.15 | 12.5 | 2.5 |
| Dimethyl Sulfoxide (DMSO), anhydrous | - | 20 mL | - |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.14 g, 5.0 mmol) in anhydrous DMSO (20 mL).
-
Nucleophile Addition: Add piperidine (1.24 mL, 1.06 g, 12.5 mmol) to the solution via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 8-12 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing water (100 mL) and ethyl acetate (50 mL). Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic extracts, wash thoroughly with water (3 x 30 mL) to remove DMSO, followed by brine (30 mL). Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the desired product.
Causality Notes:
-
Excess Nucleophile: Two equivalents of the amine are typically used. One acts as the nucleophile, and the second acts as a base to neutralize the HCl generated during the reaction. An external base like K2CO3 or Cs2CO3 can also be used.[11][12]
-
Chemoselectivity: Under these thermal SNAr conditions, substitution occurs at the most electronically activated C-Cl bond, leaving the C-Br bond intact for subsequent cross-coupling reactions (e.g., Suzuki, Heck).[1][13]
Part 3: Workflow and Data Summary
General Experimental Workflow
The successful execution of these protocols follows a standardized workflow from setup to analysis.
Figure 3: Standard workflow for SNAr reactions.
Summary of Reaction Conditions
The table below provides a comparative overview of typical conditions for SNAr reactions on this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Solvent | Temp (°C) | Time (h) | Major Product |
| O-Nucleophiles | Sodium Methoxide | DMF | 80-90 | 4-6 | 5-Bromo-1-methoxy-2,3-difluorobenzene |
| Sodium Phenoxide | DMF | 100-110 | 6-10 | 5-Bromo-2,3-difluoro-1-phenoxybenzene | |
| N-Nucleophiles | Piperidine | DMSO | 100-120 | 8-12 | 1-(5-Bromo-2,3-difluorophenyl)piperidine |
| Aniline | DMSO/K₂CO₃ | 120-140 | 12-24 | N-(5-Bromo-2,3-difluorophenyl)aniline | |
| S-Nucleophiles | Sodium Thiophenoxide | DMF | 60-70 | 2-4 | 5-Bromo-2,3-difluoro-1-(phenylthio)benzene |
Trustworthiness Note: The protocols and conditions provided are based on established principles of SNAr chemistry.[7][10][11] Researchers should perform small-scale trial reactions to optimize conditions for their specific nucleophile and setup. The regiochemical outcome—substitution at C1—is a robust and predictable feature of this substrate's reactivity profile.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-1-chloro-2,3-difluorobenzene
Introduction: A Versatile Building Block in Modern Synthesis
5-Bromo-1-chloro-2,3-difluorobenzene is a polyhalogenated aromatic compound of significant interest to researchers and professionals in drug development and materials science. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, offers multiple reactive sites. The strategic and selective functionalization of this molecule allows for the introduction of diverse functionalities, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a detailed exploration of the regioselectivity in the functionalization of this compound, offering insights into the underlying principles and providing detailed protocols for key transformations.
The differential reactivity of the carbon-halogen bonds is the cornerstone of its synthetic utility. Generally, the carbon-bromine (C-Br) bond is weaker and more susceptible to oxidative addition in cross-coupling reactions and to metal-halogen exchange compared to the more robust carbon-chlorine (C-Cl) bond.[2][3] Conversely, the strong electron-withdrawing nature of the fluorine and chlorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Understanding and controlling the regioselectivity of these reactions is paramount for the efficient and predictable synthesis of desired target molecules.
Part 1: Metal-Halogen Exchange: Preferential Formation of Organometallics at the C-Br Bond
Metal-halogen exchange is a powerful technique for the generation of organometallic reagents, which can then be reacted with a variety of electrophiles. In the case of this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for highly regioselective metalation. The order of reactivity for halogen-metal exchange is typically I > Br > Cl.[4] This principle dictates that organolithium or Grignard reagents will preferentially react with the bromine atom.
Causality of Regioselectivity
The selectivity of this reaction is rooted in the thermodynamics of the metal-halogen exchange process. The weaker C-Br bond requires a lower activation energy for cleavage compared to the C-Cl bond. Consequently, under carefully controlled conditions, typically at low temperatures, the exchange at the bromine position is kinetically favored, leading to the formation of the 4-chloro-2,3-difluoro-5-lithiated or magnesiated benzene intermediate with high selectivity.
References
Application Notes & Protocols: Strategic Utilization of 5-Bromo-1-chloro-2,3-difluorobenzene in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 5-Bromo-1-chloro-2,3-difluorobenzene (CAS No. 1060813-07-1) in the synthesis of complex pharmaceutical intermediates. We delve into the molecule's unique reactivity profile, emphasizing the chemoselective functionalization enabled by its distinct halogen substituents. Detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig amination—are presented, alongside mechanistic insights and practical troubleshooting advice. The causality behind experimental choices, from ligand selection to reaction conditions, is explained to empower scientists to adapt and optimize these methods for their specific synthetic targets.
Introduction: The Strategic Advantage of Polysubstituted Fluorobenzenes
This compound is a highly valuable and versatile building block in modern drug discovery. Its structure is strategically designed for sequential, site-selective modifications, making it an ideal scaffold for constructing complex molecular architectures. The presence of fluorine atoms is a common feature in many modern pharmacologically active molecules, often introduced to enhance metabolic stability, binding affinity, and lipophilicity.[1]
The key to this reagent's utility lies in the differential reactivity of its three types of halogen atoms (Br, Cl, F) under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, allowing for selective oxidative addition to a Pd(0) catalyst.[2] This reactivity hierarchy (C-Br > C-Cl) is the cornerstone of its application, enabling chemists to perform a coupling reaction at the 5-position while leaving the chloro- and fluoro-substituents untouched for potential subsequent transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1060813-07-1 | [3] |
| Molecular Formula | C₆H₂BrClF₂ | [3] |
| Molecular Weight | 227.43 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid | N/A |
| Boiling Point | ~190-200 °C (Predicted) | N/A |
| SMILES | C1=C(C=C(C(=C1F)F)Cl)Br | [3] |
| InChIKey | NDUBECXVUHRWLM-UHFFFAOYSA-N | [3] |
Core Reactivity: A Guide to Site-Selective Functionalization
The primary synthetic value of this compound is realized through palladium-catalyzed cross-coupling reactions. The distinct energy of the carbon-halogen bonds dictates the site of reaction.
Caption: Reactivity map showing selective functionalization pathways.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for creating C(sp²)-C(sp²) bonds.[4] When applied to this compound, it allows for the precise installation of aryl or heteroaryl moieties at the 5-position. The choice of catalyst is critical; a system like Pd(dppf)Cl₂ is often robust and effective for coupling aryl bromides.[5][6]
Causality: The reaction is initiated by the oxidative addition of the Pd(0) catalyst into the C-Br bond. This is the rate-determining step and occurs preferentially at the weaker C-Br bond. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[7] Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The formation of C-N bonds is fundamental to pharmaceutical synthesis. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples amines with aryl halides, offering a broad substrate scope where traditional methods fail.[8] For this compound, this reaction provides a direct route to 5-amino-substituted derivatives.
Causality: This reaction requires a carefully selected catalyst system. Success with challenging substrates, such as electron-deficient or sterically hindered aryl halides, often hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[9][10] These ligands promote the rate-limiting reductive elimination step and stabilize the active catalytic species. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[11]
Table 2: Typical Cross-Coupling Reaction Parameters
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Aryl Halide | This compound | This compound |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester | Primary/Secondary Amine |
| Pd Precatalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | dppf, SPhos, XPhos | XPhos, RuPhos, BrettPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOt-Bu, K₃PO₄, LHMDS |
| Solvent | Dioxane/H₂O, Toluene, DME | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C | 80 - 110 °C |
Synthetic Workflow: From Building Block to Advanced Intermediate
To illustrate the practical application, we present a representative workflow for the synthesis of a hypothetical, yet plausible, pharmaceutical intermediate starting from this compound. This workflow demonstrates a sequential cross-coupling strategy.
Caption: Sequential cross-coupling synthetic workflow diagram.
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed by trained chemists in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Objective: To synthesize 1-chloro-2,3-difluoro-5-(4-methoxyphenyl)benzene.
Materials:
-
This compound (1.0 eq, e.g., 1.14 g, 5.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 0.91 g, 6.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 122 mg, 0.15 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 2.07 g, 15.0 mmol)
-
1,4-Dioxane (25 mL)
-
Deionized Water (5 mL)
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane (25 mL) and degassed deionized water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Objective: To synthesize 4-(5-chloro-3,4-difluorophenyl)morpholine.
Materials:
-
This compound (1.0 eq, e.g., 1.14 g, 5.0 mmol)
-
Morpholine (1.2 eq, 0.52 mL, 6.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 92 mg, 0.1 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq, 191 mg, 0.4 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq, 0.67 g, 7.0 mmol)
-
Anhydrous Toluene (25 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous toluene (25 mL).
-
Add this compound followed by the morpholine via syringe.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Dilute with ethyl acetate (50 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.
Troubleshooting and Field Insights
Table 3: Troubleshooting Common Cross-Coupling Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Poor quality base or reagents. | Use a fresh batch of catalyst and base. Ensure rigorous exclusion of air and moisture. Use high-purity, dry solvents. |
| Formation of Homocoupled Side Product (R-R) | Reaction temperature too high; Boronic acid decomposition. | Lower the reaction temperature. Add the boronic acid slowly or in portions. |
| Protodebromination (Replacement of Br with H) | Presence of water/protic source; Catalyst deactivation pathway. | Ensure anhydrous conditions. Screen alternative ligands or bases that may favor the desired pathway. |
| Difficult Purification | Lingering palladium catalyst or phosphine oxide byproducts. | Treat the crude product solution with a palladium scavenger. Employ specific filtration techniques (e.g., through a pad of Celite and silica). |
Conclusion
This compound is a powerful synthetic tool for the construction of pharmaceutical intermediates. Its value is rooted in the predictable and selective reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. By mastering key transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal and process chemists can efficiently access a wide array of complex, fluorinated scaffolds. The protocols and insights provided herein serve as a robust starting point for leveraging this versatile building block in drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
Application Note: Selective Sonogashira Coupling of Terminal Alkynes with 5-Bromo-1-chloro-2,3-difluorobenzene
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the Sonogashira cross-coupling reaction using 5-Bromo-1-chloro-2,3-difluorobenzene. The Sonogashira coupling is a powerful and versatile method for forming carbon-carbon (C-C) bonds between sp² and sp hybridized carbon atoms.[1][2] The subject substrate presents a unique opportunity for selective functionalization due to the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This document delineates the mechanistic principles, explores critical experimental parameters, and offers step-by-step protocols for both traditional copper-catalyzed and copper-free conditions, tailored for researchers in synthetic chemistry and drug development.
Introduction and Scientific Context
First reported by Kenkichi Sonogashira in 1975, the Sonogashira cross-coupling reaction has become an indispensable tool in modern organic synthesis. Its utility is demonstrated in the synthesis of natural products, pharmaceuticals, and advanced organic materials, owing to its mild reaction conditions and broad functional group tolerance.[3][4] The reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[1][5]
The substrate, this compound, is a highly functionalized aromatic ring. The presence of two distinct halogen atoms at different positions allows for sequential, selective cross-coupling reactions. The general reactivity trend for aryl halides in palladium-catalyzed couplings is I > OTf > Br >> Cl.[6][7] This differential reactivity allows for the selective activation of the C-Br bond under conditions that leave the more robust C-Cl bond intact, making this substrate an excellent building block for complex molecular architectures.
Mechanistic Rationale: A Tale of Two Cycles
The efficacy of the Sonogashira coupling hinges on a synergistic dual catalytic system involving palladium and copper.[8] The process can be understood through two interconnected catalytic cycles.
-
The Palladium Cycle: The active catalyst, a Pd(0) species, initiates the cycle by undergoing oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.[7] The electron-withdrawing nature of the fluorine and chlorine atoms on the substrate is known to promote this rate-determining step.
-
The Copper Cycle: Concurrently, the copper(I) salt activates the terminal alkyne. In the presence of an amine base, the alkyne is deprotonated to form a copper(I) acetylide intermediate.[9]
-
Transmetalation and Reductive Elimination: The crucial transmetalation step involves the transfer of the acetylide ligand from copper to the palladium(II) center. The resulting diorganopalladium(II) complex then undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, thus completing the cycle.[7][9]
A copper-free variant exists to circumvent the primary side reaction—the oxidative homocoupling of the alkyne (Glaser coupling)—which is promoted by the copper catalyst in the presence of oxygen.[6]
Core Experimental Design and Parameter Optimization
The success of the selective coupling on this compound depends on the careful selection of several key parameters.
-
Catalyst System :
-
Palladium Source : Standard pre-catalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are typically effective for aryl bromides. PdCl₂(PPh₃)₂ is often preferred for its higher air stability.
-
Copper Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst, used in catalytic amounts to facilitate acetylide formation.[1] Ensure it is fresh, as degraded CuI can inhibit the reaction.[6]
-
Ligands : For aryl bromides, standard phosphine ligands like triphenylphosphine (PPh₃) are generally sufficient. For more challenging couplings or in copper-free systems, bulky, electron-rich ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos) can significantly improve reaction rates and yields.[10]
-
-
Base and Solvent :
-
An amine base is essential to neutralize the HBr byproduct and deprotonate the alkyne.[3][11] Triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used and can often serve as the solvent.[12] Diisopropylamine (DIPA) is also a common choice.
-
Aprotic polar solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile can be used as co-solvents, especially if the starting materials have limited solubility in the amine base. Anecdotal evidence suggests THF may sometimes promote the formation of palladium black (catalyst decomposition), so careful monitoring is advised.[13]
-
-
Reaction Conditions :
-
Atmosphere : The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative Glaser homocoupling of the alkyne, which is a major potential side reaction.[6] Thoroughly degassing the solvents is critical.[5]
-
Temperature : While many Sonogashira couplings proceed at room temperature, the coupling of aryl bromides often benefits from gentle heating (e.g., 50–80 °C) to achieve a reasonable reaction rate.[3][14] Excessively high temperatures can lead to catalyst decomposition.[15]
-
Experimental Workflow and Protocols
The general workflow involves careful setup under inert conditions, reaction execution and monitoring, followed by work-up and purification.
Protocol 1: Standard Copper-Catalyzed Selective C-Br Coupling
This protocol outlines a general procedure for the selective coupling at the bromine position.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 eq, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (solvent)
-
Anhydrous THF (optional co-solvent)
-
Schlenk flask, syringes, needles, inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 230.4 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).
-
Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.[6]
-
Add freshly distilled, degassed TEA (e.g., 5 mL) via syringe. If the substrate is not fully soluble, a minimal amount of anhydrous, degassed THF can be added as a co-solvent.
-
Stir the mixture for 5-10 minutes at room temperature until the solids are dissolved, resulting in a pale yellow solution.
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC/MS until the starting aryl bromide is consumed (typically 3-12 hours).[4][16]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether (20 mL).
-
Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[7]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove the copper catalyst and excess amine, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for preventing alkyne homocoupling, which can be an issue with sensitive or valuable alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq, 5 mol%)
-
Amine Base (e.g., Diisopropylamine (DIPA), 3.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 230.4 mg) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 57.8 mg).
-
Seal the flask, evacuate, and backfill with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., DMF, 4 mL) and the amine base (DIPA, 3.0 mmol, 0.42 mL) via syringe.[15]
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to a temperature typically higher than the copper-catalyzed version, for example, 80-100 °C.[15]
-
Monitor the reaction as described in Protocol 1. Copper-free reactions can sometimes be slower.
-
Perform the work-up and purification as outlined in Protocol 1.
Summary of Reaction Parameters
| Parameter | Protocol 1 (Copper-Catalyzed) | Protocol 2 (Copper-Free) | Rationale / Comment |
| Aryl Halide | 1.0 eq | 1.0 eq | The limiting reagent. |
| Alkyne | 1.1 - 1.2 eq | 1.2 eq | Slight excess ensures complete consumption of aryl halide. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | Higher loading may be needed in copper-free systems. |
| Co-catalyst | CuI (4 mol%) | None | CuI accelerates the reaction but can cause homocoupling.[6] |
| Base | TEA or DIPEA (Solvent) | DIPA (3.0 eq) | Neutralizes acid byproduct and forms the acetylide.[11] |
| Solvent | Amine or Amine/THF | DMF or Toluene | Choice depends on substrate solubility and reaction temperature. |
| Temperature | Room Temp to 60 °C | 80 - 100 °C | Copper-free reactions often require more forcing conditions.[15] |
| Atmosphere | Inert (Argon / N₂) | Inert (Argon / N₂) | Essential to prevent catalyst deactivation and side reactions.[5] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive palladium catalyst. 2. Insufficiently anaerobic conditions. 3. Reaction temperature is too low. 4. Impure reagents (halide, alkyne, base). | 1. Use a fresh bottle of catalyst. If using a Pd(II) source, ensure conditions are suitable for in-situ reduction. 2. Improve degassing of solvents (e.g., use freeze-pump-thaw cycles). Ensure a positive pressure of inert gas.[6] 3. Gradually increase the temperature (e.g., in 10 °C increments to 80 °C). 4. Purify starting materials if their quality is questionable. |
| Black Precipitate Forms (Palladium Black) | 1. Catalyst decomposition. 2. Temperature is too high. 3. Impurities in the solvent or reagents. | 1. Use fresh, high-purity reagents and solvents.[6] 2. Lower the reaction temperature and allow a longer reaction time. 3. Consider a different solvent; some anecdotal reports suggest THF can promote this.[13] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction vessel. 2. High concentration of copper catalyst. | 1. Ensure the system is rigorously deoxygenated.[6] 2. Reduce the amount of CuI or switch to a copper-free protocol (Protocol 2).[17] |
| Reaction Stalls | 1. Catalyst deactivation over time. 2. Insufficient base to neutralize accumulating HBr. | 1. Add a second small portion of the palladium catalyst. 2. Add more amine base to the reaction mixture. |
Safety Precautions
-
General Handling : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, appropriate gloves) must be worn at all times.
-
Reagent Hazards :
-
Palladium Catalysts : Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Copper(I) Iodide : Harmful if swallowed or inhaled.
-
Amine Bases (TEA, DIPA, DIPEA) : Are corrosive, flammable, and have strong odors. Handle with care.
-
Organic Solvents (THF, DMF, EtOAc) : Are flammable and/or toxic. Use in a fume hood and away from ignition sources.
-
-
Reaction Hazards :
-
Palladium-catalyzed cross-coupling reactions can be exothermic, particularly on a larger scale.[18] Monitor the reaction temperature during initial setup and heating.
-
Working under an inert atmosphere requires proper training in the use of Schlenk lines and gas cylinders.
-
References
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. depts.washington.edu [depts.washington.edu]
- 18. engineering.purdue.edu [engineering.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Cross-Coupling Reactions of 5-Bromo-1-chloro-2,3-difluorobenzene
As a Senior Application Scientist, I've designed this technical support center to address the specific challenges encountered when working with 5-Bromo-1-chloro-2,3-difluorobenzene. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.
Section 1: Foundational Principles & Selectivity
This section addresses the fundamental reactivity of the substrate, which is key to designing a successful cross-coupling strategy.
Q1: I am planning a cross-coupling reaction with this compound. Which halogen site is most likely to react first and why?
A1: You should expect the initial reaction to occur selectively at the C-Br bond . In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1] The reactivity of aryl halides in this step follows a general trend based on bond dissociation energy: C-I > C-Br > C-OTf > C-Cl > C-F.[2] The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it much more susceptible to oxidative addition by the Pd(0) catalyst. The C-F bonds are the strongest and are generally unreactive under these conditions.[1]
Q2: How do the two fluorine atoms on the ring affect the reaction?
A2: The two fluorine atoms are strongly electron-withdrawing. This has a critical activating effect on the ring, making the C-Br and C-Cl bonds more electrophilic and thus more reactive toward oxidative addition compared to non-fluorinated analogues.[2] This electronic-deficiency is beneficial for the initial catalytic step. However, it also means that the resulting product will be electron-deficient, which can sometimes slow down the final reductive elimination step. The choice of a sufficiently electron-rich and bulky ligand is crucial to facilitate both oxidative addition and reductive elimination effectively.[2]
Caption: Reactivity hierarchy of C-X bonds in the substrate.
Section 2: Troubleshooting Guide for Common Reactions
This section provides solutions to specific problems you might encounter during your experiments.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Problem 1: My Suzuki reaction is giving very low yield or has stalled completely. My catalyst has turned into a black precipitate.
Answer: This indicates catalyst decomposition into palladium black, which is catalytically inactive.[3] This common failure mode can be caused by several factors:
-
Oxygen Contamination: Palladium(0) species are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[4]
-
Impurities: Impurities in reagents or solvents can poison the catalyst. Use high-purity reagents and anhydrous solvents.
-
Inefficient Base: The base is critical for activating the boronic acid to facilitate transmetalation.[5] If you are using a weak base like K₂CO₃ and it's not working, consider a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.
-
Inappropriate Ligand: Your substrate is electron-deficient. Bulky, electron-rich phosphine ligands are often required to stabilize the palladium center and promote the catalytic cycle.[2] If you are using a standard ligand like PPh₃, switch to a more specialized biaryl phosphine ligand.
Problem 2: I am observing significant homocoupling of my boronic acid (biaryl formation) and/or hydrodehalogenation of my starting material.
Answer: These side reactions point to issues with the catalytic cycle's efficiency.
-
Homocoupling: Often occurs when the transmetalation step is slow compared to side reactions of the organoborane. This can be exacerbated by the presence of oxygen. Improving the inert atmosphere and ensuring efficient stirring can help.
-
Hydrodehalogenation: The replacement of the bromine with a hydrogen atom can occur if the catalytic cycle is inefficient, particularly at elevated temperatures.[6] This suggests that the desired cross-coupling is too slow. To address this, consider:
-
Switching Ligands: Move to a more effective ligand that promotes faster reductive elimination.
-
Lowering Temperature: If possible, running the reaction at a lower temperature for a longer time can minimize this side reaction.
-
Screening Bases: The choice of base can influence the rates of the desired reaction versus side reactions.
-
Buchwald-Hartwig Amination (C-N Bond Formation)
Problem 1: My amination reaction is not going to completion, and I see my starting material remaining even after prolonged heating.
Answer: Incomplete conversion in Buchwald-Hartwig aminations is typically a catalyst, ligand, or base issue.
-
Base Strength: This reaction usually requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7] Sodium tert-butoxide (NaOtBu) is the most common and effective base. If you are using a weaker base like Cs₂CO₃, it may not be strong enough for less acidic amines.[8]
-
Catalyst/Ligand Choice: Sterically hindered and electron-deficient aryl halides require specialized, bulky electron-rich phosphine ligands (e.g., Josiphos, Buchwald's biaryl phosphine ligands) to be effective.[9] Using a pre-catalyst, which rapidly generates the active Pd(0) species, can also significantly improve reaction initiation and overall yield.[7]
-
Solvent: The choice of solvent is crucial. Toluene and dioxane are commonly used. Ensure the solvent is anhydrous, as water can hydrolyze the base and interfere with the catalyst.
Problem 2: My base-sensitive functional groups on my amine coupling partner are decomposing.
Answer: The use of strong bases like NaOtBu can be problematic for substrates with sensitive functional groups (e.g., esters, enolizable ketones).[7] In such cases, you must find a compromise between reactivity and substrate stability.
-
Screen Weaker Bases: While less effective, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used successfully, often requiring higher temperatures or more active catalyst systems.[8]
-
Use a Biphasic System: Sometimes, using a solvent system like toluene/water with K₃PO₄ can be effective while buffering the overall basicity.
Sonogashira Coupling (C-C Alkyne Formation)
Problem 1: My reaction is producing a significant amount of alkyne dimer (Glaser coupling product).
Answer: This is a classic side reaction in Sonogashira couplings and is directly caused by the copper(I) co-catalyst in the presence of oxygen.[3]
-
Strictly Anaerobic Conditions: The most critical factor is to rigorously exclude oxygen from your reaction. This means using properly degassed solvents and maintaining a positive pressure of an inert gas throughout the setup and reaction.
-
Switch to Copper-Free Conditions: The most robust solution is to use a copper-free Sonogashira protocol.[10][11] These methods typically require a slightly higher reaction temperature and a palladium/phosphine catalyst system in the presence of an amine base (like triethylamine or diisopropylamine), but they completely eliminate the Glaser homocoupling side reaction.[12][13]
Problem 2: The reaction is sluggish and requires high temperatures, leading to decomposition.
Answer: Sluggishness can be due to inefficient catalyst turnover.
-
Amine Base: The amine base (e.g., Et₃N, i-Pr₂NH) is not just a base but also acts as a solvent and a ligand. Ensure it is pure and dry.
-
Ligand Choice: While many Sonogashira reactions are run "ligandless" (relying on the amine or alkyne to stabilize the Pd), adding a phosphine ligand can sometimes accelerate the reaction, allowing for lower temperatures.
-
Copper-Free Protocol: As mentioned, copper-free systems can be highly efficient and are often the preferred method for complex substrates to avoid side reactions and improve reliability.[14]
Section 3: Optimized Starting Protocols
These protocols provide a robust starting point for your experiments. Always perform reactions on a small scale first to confirm their efficacy before scaling up.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is designed for high selectivity at the C-Br position.
| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 245.5 mg | Limiting Reagent |
| Arylboronic Acid | 1.2 | 1.2 mmol | |
| Pd₂(dba)₃ | 0.02 (2 mol % Pd) | 18.3 mg | Palladium Source |
| SPhos | 0.08 (8 mol %) | 32.8 mg | Ligand |
| K₃PO₄ (finely ground) | 3.0 | 636.8 mg | Base |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | Degassed Solvent |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Copper-Free Sonogashira Coupling
This protocol avoids the use of copper to prevent alkyne homocoupling.[3]
| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 245.5 mg | Limiting Reagent |
| Terminal Alkyne | 1.2 | 1.2 mmol | |
| Pd(PPh₃)₂Cl₂ | 0.03 (3 mol %) | 21.1 mg | Catalyst |
| Triethylamine (Et₃N) | - | 5 mL | Base and Solvent |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture and heat to 70-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Upon completion, cool to room temperature and concentrate under reduced pressure to remove the triethylamine.
-
Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 4: Advanced FAQs
Q3: After successfully coupling at the C-Br position, can I perform a second coupling at the C-Cl position?
A3: Yes, this is a viable strategy known as sequential cross-coupling. However, reacting the C-Cl bond requires significantly more forcing conditions due to its lower reactivity.[1] You will likely need:
-
Higher Temperatures: Often in the range of 110-140 °C.
-
A More Active Catalyst System: This may involve using nickel catalysts, which are known to be more effective for activating C-Cl bonds, or highly active palladium systems with specialized ligands designed for aryl chloride activation.[2]
-
A Stronger Base: For Suzuki reactions, a stronger base might be necessary.
Q4: Are there any alternatives to palladium catalysts for this substrate?
A4: Yes, nickel-based catalyst systems are a powerful alternative, especially for challenging cross-couplings involving less reactive halides like aryl chlorides.[2] Nickel catalysts can operate through different catalytic cycles (e.g., involving Ni(I)/Ni(III) species) and can sometimes offer complementary reactivity or improved yields for difficult substrates.[15] They are a valuable tool to consider if you are struggling with palladium-based systems.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. researchgate.net [researchgate.net]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Common side products in the synthesis of 5-Bromo-1-chloro-2,3-difluorobenzene derivatives
Welcome to the Technical Support Center for the synthesis of 5-Bromo-1-chloro-2,3-difluorobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, experience-driven insights to help you identify and mitigate common side products, ensuring the integrity and purity of your target compounds.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications[1][2]. The primary route to this compound and its derivatives often involves the diazotization of a corresponding aniline precursor followed by a Sandmeyer reaction to introduce the bromo substituent.
Problem 1: Low Yield of the Desired this compound Product.
Root Cause Analysis:
Low yields can often be traced back to the initial diazotization step or the subsequent Sandmeyer reaction. The stability of the diazonium salt intermediate is critical and highly dependent on reaction conditions.
-
Incomplete Diazotization: The conversion of the primary aromatic amine to the aryl diazonium salt is a crucial first step. Incomplete reaction will directly lead to a lower overall yield. The starting material, 3,5-dichloro-4-fluoroaniline, can be prepared by nitration of dichlorofluorobenzene followed by reduction, a process known to sometimes yield mixtures of isomers[3]. Impurities in the starting aniline can also hinder the diazotization.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts, particularly those with multiple electron-withdrawing groups, can be unstable and prone to decomposition. Elevated temperatures during diazotization are a primary cause of decomposition, leading to the formation of phenolic impurities and other byproducts. A Chinese patent suggests that using a tubular reactor for diazotization can reduce side reactions like coupling and decomposition, thereby improving stability and final yield[4].
-
Suboptimal Sandmeyer Reaction Conditions: The Sandmeyer reaction, which converts the diazonium salt to the aryl bromide, requires careful control of temperature and the catalytic system, typically involving copper(I) bromide.
Troubleshooting & Optimization:
-
Verify Starting Material Purity: Ensure the 3,5-dichloro-4-fluoroaniline precursor is of high purity. If synthesizing in-house, confirm the structure and purity by NMR and GC-MS.
-
Strict Temperature Control: Maintain a temperature of 0-5°C during the addition of sodium nitrite for the diazotization. This minimizes the decomposition of the diazonium salt.
-
Optimize Reagent Stoichiometry: Use a slight excess of sodium nitrite and a sufficient excess of acid (e.g., hydrobromic acid) to ensure complete diazotization.
-
Efficient Diazonium Salt Transfer: Add the cold diazonium salt solution to a hot solution of copper(I) bromide in hydrobromic acid (typically 60-70°C) to facilitate a rapid and complete Sandmeyer reaction. One patented method suggests heating to 100-130°C after the addition of the diazonium salt intermediate[4].
Problem 2: Presence of Significant Isomeric Impurities in the Final Product.
Root Cause Analysis:
The formation of regioisomers is a common challenge in the synthesis of polysubstituted aromatic compounds.
-
Isomeric Starting Materials: If the synthesis of the aniline precursor is not regioselective, a mixture of isomers will be carried through the subsequent steps.
-
Side Reactions During Synthesis: While the Sandmeyer reaction itself is generally regioselective, side reactions during the synthesis of the aniline precursor can lead to isomeric impurities.
Identification and Quantification of Isomers:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile isomers based on their retention times and mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between isomers. The distinct chemical shifts and coupling patterns of the aromatic protons and carbons provide a fingerprint for each isomer. Two-dimensional NMR techniques like COSY and HMBC can further aid in unambiguous structure elucidation[5][6].
Troubleshooting & Optimization:
-
Regioselective Synthesis of Precursors: Employ synthetic routes for the aniline precursor that offer high regioselectivity.
-
Purification of Intermediates: Purify the aniline precursor before diazotization to remove any existing isomeric impurities.
Problem 3: Formation of Phenolic and Biaryl Byproducts.
Root Cause Analysis:
These impurities are characteristic side products of the Sandmeyer reaction.
-
Phenolic Impurities: The diazonium salt can react with water in the reaction mixture to form the corresponding phenol. This is more prevalent if the Sandmeyer reaction is slow or incomplete.
-
Biaryl Impurities: The Sandmeyer reaction proceeds through a radical mechanism. Coupling of two aryl radicals can lead to the formation of biaryl compounds.
Troubleshooting & Optimization:
-
Minimize Water Content: While the diazotization is typically carried out in an aqueous medium, minimizing excess water in the Sandmeyer reaction step can reduce phenol formation.
-
Ensure Efficient Copper(I) Catalysis: A sufficient concentration of the copper(I) catalyst promotes the desired halogenation pathway over radical coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound?
A1: The most frequently encountered side products are regioisomers of the target molecule. One synthetic route reports the formation of 5-bromo-1,3-dichloro-2-fluorobenzene and its regioisomers in a 12:1 ratio[7]. Other common side products originating from the Sandmeyer reaction include the corresponding phenol (1-chloro-2,3-difluoro-5-hydroxybenzene) and biaryl coupling products.
Q2: How can I effectively purify this compound from its isomers and other byproducts?
A2: A multi-step purification strategy is often necessary.
-
Fractional Distillation: For larger scale purifications, fractional distillation under reduced pressure can be effective in separating isomers with different boiling points[8][9][10]. The efficiency of the separation depends on the difference in boiling points and the number of theoretical plates in the distillation column.
-
Column Chromatography: For laboratory-scale purification, flash column chromatography is a highly effective method. A reported successful method utilizes silica gel as the stationary phase and n-hexane as the eluent[7].
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating isomers with very similar polarities, preparative HPLC is a powerful technique. Method development typically involves screening different stationary phases (e.g., C18, phenyl) and mobile phase compositions on an analytical scale before scaling up[11][12][13][14][15].
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be an effective purification method. The choice of solvent is crucial; the ideal solvent should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures[16]. Common solvent systems for halogenated aromatics include ethanol, hexane/acetone, and hexane/THF[16].
Q3: What analytical techniques are best for confirming the purity and identity of the final product?
A3: A combination of analytical techniques is recommended for comprehensive characterization.
-
GC-MS: To determine the purity and identify any volatile impurities, including isomers.
-
NMR Spectroscopy (1H, 13C, 19F): To confirm the structure of the desired product and identify any isomeric or structural impurities. 19F NMR is particularly useful for fluorinated compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any non-volatile impurities.
Visualizing the Synthetic Challenges
To better understand the potential for side product formation, the following diagram illustrates the key reaction steps and the points at which impurities can be introduced.
Caption: Synthetic pathway and common side product formation.
Detailed Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is adapted from a reported method for the purification of 5-bromo-1,3-dichloro-2-fluorobenzene, a close analogue[7].
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica gel to settle into a uniform bed. Avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of n-hexane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with n-hexane, collecting fractions in the collection tubes.
-
Monitoring: Monitor the separation by TLC, spotting small aliquots from the collected fractions. Use n-hexane as the mobile phase and visualize the spots under a UV lamp.
-
Fraction Pooling: Combine the fractions containing the pure desired product, as determined by TLC.
-
Solvent Removal: Remove the n-hexane from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: General Procedure for Fractional Distillation under Reduced Pressure
This is a general protocol that can be adapted for the purification of halogenated aromatic compounds[8][9][10].
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Thermometer
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude product and boiling chips in the round-bottom flask.
-
Vacuum Application: Carefully apply a vacuum to the system and monitor the pressure.
-
Heating: Begin heating the round-bottom flask gently with the heating mantle.
-
Distillation: As the mixture heats, the components will begin to vaporize and rise through the fractionating column. The component with the lower boiling point at that pressure will reach the top of the column first.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the distillate in separate receiving flasks based on the boiling point ranges of the expected components. Isomers will likely have very close boiling points, requiring a highly efficient column and careful control of the heating rate.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their composition and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. Purification [chem.rochester.edu]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
- 11. labcompare.com [labcompare.com]
- 12. lcms.cz [lcms.cz]
- 13. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 14. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification Strategies for 5-Bromo-1-chloro-2,3-difluorobenzene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 5-Bromo-1-chloro-2,3-difluorobenzene. This guide provides in-depth, field-proven insights into the purification of compounds synthesized from this versatile building block. The unique electronic and steric properties conferred by the fluorine, chlorine, and bromine substituents necessitate tailored purification strategies. This resource is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs): General Purification Principles
This section covers foundational questions that apply to a wide range of reactions involving this compound.
Q1: After my reaction work-up, my crude product is a complex mixture. What is the best general approach to purification?
A1: The optimal purification strategy depends on the physical properties of your target compound and the nature of the impurities. A logical, stepwise approach is crucial.
-
Initial Assessment: First, obtain a ¹H NMR or LC-MS of your crude material. This allows you to identify the major components: your desired product, unreacted starting material, and significant byproducts. This initial analysis prevents you from wasting time on inappropriate purification methods.
-
Aqueous Wash/Extraction: Before attempting more complex methods, ensure your aqueous work-up was thorough. Acid/base washes can remove ionic impurities, including catalyst residues and salts.
-
Method Selection: Based on the product's properties, choose a primary purification method. A decision-making workflow can be visualized as follows:
Caption: Decision tree for selecting a primary purification method.
Q2: Are there special considerations for purifying fluorinated aromatic compounds?
A2: Yes, the presence of multiple fluorine atoms significantly impacts a molecule's properties, which can be leveraged for purification.
-
Polarity: Fluorinated compounds are often less polar than their non-fluorinated analogs and may exhibit unique solubility profiles. They have a tendency to not interact strongly with silica gel, leading to faster elution times during normal-phase chromatography.
-
Chromatography: While standard silica gel is often sufficient, separating complex mixtures of fluorinated compounds may require specialized stationary phases. Fluorinated phases (like those with pentafluorophenyl or tridecafluoro groups) can offer different selectivity compared to traditional C18 columns, especially for separating fluorinated molecules from each other or from non-fluorous ones.[1][2][3][4] This is due to favorable interactions between the fluorinated stationary phase and the fluorinated analyte.[3]
-
Crystallization: The rigidity and unique intermolecular interactions of fluorinated rings can sometimes facilitate crystallization where non-fluorinated analogs remain as oils.
Troubleshooting Guide 1: Purification of Suzuki-Miyaura Coupling Products
The Suzuki-Miyaura coupling is a common C-C bond-forming reaction utilizing the bromo-substituent of the starting material.[5][6] Purification often involves removing the palladium catalyst and boron-containing byproducts.
Q3: My purified product is still gray/black, indicating palladium contamination. How can I remove it?
A3: Residual palladium is a common issue and is highly undesirable in pharmaceutical applications. Several methods can be employed post-chromatography or as part of the work-up.
-
Aqueous Washes: Some palladium species can be removed with an aqueous wash, particularly with a chelating agent like EDTA or a dilute ammonium hydroxide solution.
-
Activated Carbon: Stirring the crude product in a suitable solvent (e.g., toluene, ethyl acetate) with activated carbon for 1-2 hours can effectively adsorb palladium residues. The carbon is then removed by filtering through a pad of Celite®.
-
Thiol-Based Scavengers: This is a highly effective method. Palladium is a soft metal and has a high affinity for soft ligands like sulfur. Stirring the product solution with a silica-bound thiol scavenger (Thiol-functionalized silica gel) or a polymer-supported scavenger for several hours will bind the palladium, which can then be filtered off.
Q4: My main impurities are unreacted this compound and a homocoupled boronic acid byproduct. How do I separate these from my desired biaryl product?
A4: This is a classic purification challenge in cross-coupling reactions. The polarity differences between these three components are often sufficient for separation by column chromatography.
-
Unreacted Starting Material: Being a halogenated benzene, it is typically the least polar component and will elute first in a normal-phase system (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Desired Product: The biaryl product is generally more polar than the starting material and will elute next.
-
Homocoupled Boronic Acid (Biaryl): The byproduct from the boronic acid coupling with itself is often the most polar of the three key components and will elute last.
For difficult separations, adjusting the solvent system is key. Using toluene or dichloromethane in place of or in addition to ethyl acetate can alter the selectivity and improve resolution.
| Compound Type | Typical Polarity | Elution Order (Normal Phase) | Troubleshooting Tip |
| This compound | Low | 1st (Fastest) | Use a very non-polar eluent initially (e.g., pure hexane) to cleanly separate. |
| Desired Cross-Coupled Product | Intermediate | 2nd | A shallow gradient (e.g., 0-10% EtOAc in Hexane) is often required for good separation. |
| Boronic Acid Homocoupling Byproduct | High | 3rd (Slowest) | If this byproduct streaks, adding 0.5-1% acetic acid to the mobile phase can improve peak shape. |
| Caption: Elution order and chromatography tips for Suzuki reaction mixtures. |
Troubleshooting Guide 2: Purification of Grignard Reaction Products
Formation of a Grignard reagent occurs selectively at the more reactive C-Br bond, allowing for subsequent reaction with various electrophiles.[7][8]
Q5: My Grignard reaction was sluggish, and the crude product contains a large amount of unreacted starting material. How do I efficiently remove it?
A5: High levels of unreacted starting material usually point to incomplete Grignard formation. However, purification is still feasible.
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from the starting material (BP ~200-210 °C), vacuum distillation is an excellent and scalable option.[9]
-
Column Chromatography: As with the Suzuki products, the starting material is relatively non-polar. If your product contains a polar functional group (e.g., an alcohol or ketone resulting from reaction with an aldehyde or ester), the polarity difference will be substantial, making chromatographic separation straightforward. The unreacted starting material will elute much faster than the desired polar product.
Q6: After quenching my Grignard reaction with an electrophile (e.g., DMF to make an aldehyde), my product is contaminated with persistent magnesium salts. How do I remove them?
A6: Emulsions and persistent magnesium salts are common issues in Grignard work-ups.
-
Acidic Quench: Instead of quenching with water or saturated ammonium chloride alone, perform the quench with a cold, dilute acid like 1 M HCl. This protonates the alkoxide intermediate and dissolves the magnesium salts (Mg(OH)X) into the aqueous layer.
-
Extended Stirring: After adding the dilute acid, stir the biphasic mixture vigorously for 15-30 minutes. This ensures all salts have been dissolved and partitioned into the aqueous phase before extraction.
-
Filtration: If solids persist after the acidic wash, you can filter the entire biphasic mixture through a pad of Celite® to remove insoluble materials before separating the layers.
Caption: Optimized workflow for a Grignard reaction work-up to remove magnesium salts.
Experimental Protocols
Protocol 1: General Purpose Column Chromatography for Derivatives
This protocol is a starting point for the purification of a moderately polar derivative.
-
Slurry Preparation: Dry-load the crude product for best results. Dissolve ~500 mg of crude material in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add ~2-3 g of silica gel and concentrate to a fine, free-flowing powder using a rotary evaporator.
-
Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 2% Ethyl Acetate in Hexane). A typical column size for 500 mg of crude material is ~2-3 cm in diameter filled to a height of ~20 cm.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Begin elution with the starting eluent. Collect fractions and monitor by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. A slow, shallow gradient is often more effective than large, stepwise jumps in polarity.
-
Analysis: Combine fractions containing the pure product as determined by TLC analysis and concentrate under reduced pressure.
Protocol 2: Systematic Recrystallization Solvent Screening
This protocol helps identify a suitable solvent system for purifying a solid product.
-
Preparation: Place ~10-20 mg of your crude solid into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
Heating: For solvents in which the solid was poorly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath) and continue adding solvent dropwise until the solid dissolves. The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[10]
-
Cooling: Allow the tubes with dissolved solids to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.
-
Observation: Observe which tubes yield high-quality crystals. If no single solvent is ideal, attempt a two-solvent system by dissolving the compound in a small amount of a "good" solvent (one in which it is very soluble) and adding a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. silicycle.com [silicycle.com]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]
- 9. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 5-Bromo-1-chloro-2,3-difluorobenzene
Welcome to the technical support center for synthetic reactions involving 5-Bromo-1-chloro-2,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Foundational Principles & Reaction Selection
This section addresses the fundamental principles governing the reactivity of this compound and helps in selecting the appropriate reaction type for your synthetic goals.
Q1: What is the primary challenge when using this compound in cross-coupling reactions, and how is selectivity achieved?
The principal challenge is achieving chemoselectivity. The substrate possesses two different halogen atoms on the aromatic ring: a bromine and a chlorine. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds towards oxidative addition to the metal center follows a general trend: C–I > C–Br > C–OTf > C–Cl.[1][2] This inherent difference in bond dissociation energies and reactivity is the foundation for achieving chemoselectivity.
By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively activate the more reactive C-Br bond while leaving the more stable C-Cl bond intact. This allows for the molecule to be used as a versatile building block for sequential, position-specific functionalization.[1]
Q2: Which cross-coupling reactions are most suitable for the selective functionalization of the C-Br bond in this compound?
Several powerful cross-coupling reactions can be employed for selective C-Br functionalization. The choice depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon (C-C) bonds by coupling with aryl or vinyl boronic acids or their esters.[2][3] This reaction is widely used due to the stability and commercial availability of many boronic acid reagents.[4][5]
-
Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen (C-N) bonds.[6][7] It allows for the coupling of a wide array of primary and secondary amines, amides, or carbamates.[7][8]
-
Sonogashira Coupling: Used to form C-C bonds between the aryl halide and a terminal alkyne, creating an internal alkyne.[9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]
Q3: How do the fluorine substituents on the ring affect the reactivity of the C-Br and C-Cl bonds?
The two fluorine atoms at the C2 and C3 positions are strongly electron-withdrawing. This has two main effects:
-
Increased Reactivity: The electron-withdrawing nature of the fluorine atoms makes the aromatic ring more electron-deficient. This generally increases the rate of the oxidative addition step for both the C-Br and C-Cl bonds to the electron-rich Pd(0) catalyst.
-
Enhanced Selectivity Window: While both bonds are activated, the inherent reactivity difference (C-Br > C-Cl) is typically preserved or even enhanced, often allowing for selective C-Br coupling under milder conditions (e.g., lower temperatures) than might be required for a less activated substrate.
Part 2: Catalyst System Selection & Optimization
This section provides detailed guidance on choosing the right catalyst, ligand, base, and solvent for your specific reaction, along with data-driven starting points.
Q4: What are the best general-purpose palladium catalysts and ligands for selective C-Br bond activation?
For selective C-Br bond activation in the presence of a C-Cl bond, palladium catalysts paired with bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly effective.[1] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition at the C-Br bond, and accelerate the final reductive elimination step.[6][11]
Below is a decision-making workflow for ligand selection:
Caption: Ligand selection guide based on reaction type.
Q5: Can you provide recommended starting conditions for different cross-coupling reactions?
Absolutely. The following tables summarize recommended starting points for catalyst systems and conditions. Note that these are general guidelines and may require optimization for your specific coupling partners.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling (Selective C-Br)
| Parameter | Recommendation | Rationale & Comments |
|---|---|---|
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) sources that are activated in situ.[4][12] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines are excellent for coupling with sterically hindered or electron-rich/poor partners.[3][12] |
| Catalyst Loading | 1-3 mol% Pd | Start with 2 mol% and adjust as needed. Higher loading may be required for challenging substrates. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is a robust, non-nucleophilic base suitable for many heteroaryl couplings.[3] Cs₂CO₃ is stronger and can be effective if K₃PO₄ fails. |
| Solvent | Toluene, 1,4-Dioxane, or THF/H₂O | Anhydrous solvents are critical. A small amount of water can sometimes accelerate the transmetalation step.[1][13] |
| Temperature | 80-110 °C | Start around 90 °C. Higher temperatures risk competing C-Cl activation. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination (Selective C-Br)
| Parameter | Recommendation | Rationale & Comments |
|---|---|---|
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Standard precatalysts for C-N coupling.[7][14] |
| Ligand | XPhos, RuPhos, BrettPhos | These ligands are highly effective for coupling a wide range of amines, including primary and secondary amines.[8] |
| Catalyst Loading | 1-4 mol% Pd | Higher loadings are sometimes needed compared to Suzuki couplings. |
| Base | NaOt-Bu, LHMDS, K₃PO₄ (1.5-2.5 equiv.) | Strong, non-nucleophilic bases are required to deprotonate the amine for catalytic turnover.[8][14] NaOt-Bu is a common first choice. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent quenching of the strong base.[7] |
| Temperature | 90-120 °C | C-N couplings often require slightly higher thermal energy. Monitor carefully for C-Cl reactivity. |
Table 3: Recommended Conditions for Sonogashira Coupling (Selective C-Br)
| Parameter | Recommendation | Rationale & Comments |
|---|---|---|
| Pd Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are classic, effective catalysts for Sonogashira reactions.[1][9] |
| Cu(I) Co-catalyst | CuI (1-5 mol%) | The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[9] |
| Ligand | PPh₃ (often part of precatalyst) | Triphenylphosphine is generally sufficient. No additional ligand may be needed if using Pd(PPh₃)₄. |
| Base | Et₃N, DIPA, i-Pr₂NEt (Solvent/Base) | An amine base is required to neutralize the HX generated and facilitate the catalytic cycle. It often serves as the solvent.[1][10] |
| Solvent | Amine base, or THF/DMF with amine | Degassed solvents are crucial to prevent oxidative homocoupling (Glaser coupling) of the alkyne.[15] |
| Temperature | Room Temp to 80 °C | Many Sonogashira couplings proceed at or slightly above room temperature. |
Part 3: Troubleshooting and FAQs
This section provides solutions to common problems encountered during experimentation.
Q6: My reaction shows low selectivity, and I am getting a significant amount of the di-substituted product from C-Cl bond reaction. What should I do?
This is a common issue indicating that the reaction conditions are too harsh, leading to the activation of the less reactive C-Cl bond.
Troubleshooting Workflow:
Caption: Troubleshooting guide for poor C-Br/C-Cl selectivity.
Causality Explained:
-
Temperature: Oxidative addition has a significant activation energy. By lowering the temperature, you can often find a window where the C-Br reaction proceeds at a reasonable rate, but the C-Cl reaction is kinetically disfavored.
-
Base Strength: A very strong base can sometimes promote side reactions or catalyst degradation at higher temperatures, indirectly affecting selectivity. Using the mildest base necessary for efficient reaction is a good practice.[3]
-
Ligand Sterics: Increasing the steric bulk of the phosphine ligand can enhance selectivity. The ligand's size can create a more discriminating catalytic pocket that preferentially interacts with the more accessible C-Br bond over the sterically similar C-Cl bond.
Q7: My reaction is stalled, and I see the formation of a black precipitate. What happened?
The formation of a black precipitate, known as "palladium black," indicates that your active Pd(0) catalyst has decomposed and crashed out of solution.[15] Once this happens, the catalytic cycle stops.
Common Causes and Solutions:
-
Oxygen Contamination: The Pd(0) species is sensitive to oxygen. Ensure all solvents and reagents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[3]
-
Excessively High Temperature: High temperatures can accelerate catalyst decomposition pathways. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[15]
-
Impure Reagents/Solvents: Impurities can poison the catalyst. Use high-purity, anhydrous solvents and ensure your starting materials and base are of good quality.
Q8: In my Sonogashira coupling, I am observing a large amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the Cu(I) co-catalyst in the presence of oxygen.[15]
Solutions:
-
Rigorous Inert Atmosphere: This is the most critical factor. Use freeze-pump-thaw cycles to degas your solvents thoroughly. Maintain a strict inert atmosphere throughout the entire setup and reaction.[15]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions may require a different palladium catalyst/ligand system (e.g., PdCl₂(PCy₃)₂) or a different base, and often need higher temperatures, but they completely eliminate the primary cause of Glaser coupling.[10][16]
Part 4: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common, selective reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative starting point for selective C-C bond formation at the C-Br position.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv., 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), anhydrous powder (2.5 equiv.)
-
Toluene, anhydrous (to make a 0.2 M solution)
-
Water, degassed (10% v/v of Toluene)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with argon or nitrogen gas. Repeat this evacuate/backfill cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the degassed water.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 95 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-phenyl-1-chloro-2,3-difluorobenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. fishersci.se [fishersci.se]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig_reaction [chemeurope.com]
- 15. benchchem.com [benchchem.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting low reactivity of the C-Cl bond in 5-Bromo-1-chloro-2,3-difluorobenzene
Here is the technical support center with troubleshooting guides and FAQs.
A Guide to Navigating the Low Reactivity of the C-Cl Bond in Synthesis
Welcome to the technical support resource for 5-Bromo-1-chloro-2,3-difluorobenzene. This guide is designed for researchers, synthetic chemists, and drug development professionals who are encountering challenges with the reactivity of the carbon-chlorine bond in this specific substrate. As a senior application scientist, my goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.
This molecule presents a common yet significant challenge: selectively activating a strong C-Cl bond in the presence of a more labile C-Br bond. This guide will walk you through the causality of this reactivity difference and provide structured, field-proven strategies for achieving your desired transformation at the C-Cl position.
Section 1: Understanding the Reactivity Landscape
Before troubleshooting specific reactions, it's crucial to understand the inherent chemical properties of the substrate.
Q1: Why is the C-Cl bond in this compound so much less reactive than the C-Br bond, particularly in cross-coupling reactions?
A1: The difference in reactivity is primarily governed by bond dissociation energy (BDE). The carbon-chlorine (C-Cl) bond is significantly stronger and requires more energy to break than the carbon-bromine (C-Br) bond.[1][2] In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl halide to the metal center (e.g., Pd(0)).[1] The weaker C-Br bond undergoes this oxidative addition much more readily and under milder conditions than the robust C-Cl bond. This principle establishes a clear reactivity hierarchy for halogens: I > Br > OTf > Cl.[1]
References
Validation & Comparative
X-ray crystallographic analysis of 5-Bromo-1-chloro-2,3-difluorobenzene derivatives
An In-Depth Guide to the X-ray Crystallographic Analysis of 5-Bromo-1-chloro-2,3-difluorobenzene and Its Structural Analogs
For researchers, medicinal chemists, and materials scientists, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge underpins structure-activity relationships (SAR) in drug design and dictates the bulk properties of advanced materials. Polyhalogenated benzene derivatives, such as this compound, are crucial building blocks in these fields. Their unique substitution patterns offer a rich playground for tuning electronic properties and directing intermolecular interactions.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures. However, the journey from a powdered sample to a refined crystal structure is nuanced, particularly for small, often volatile, organic molecules. This guide provides a comprehensive, field-proven framework for the crystallographic analysis of this compound derivatives. We will move beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, compare expected outcomes with related structures, and ground our discussion in the fundamental principles of crystal engineering.
Part 1: The Foundational Challenge - Obtaining Diffraction-Quality Crystals
The entire crystallographic experiment hinges on the quality of a single crystal. For small, non-polar molecules like halogenated benzenes, which lack strong hydrogen bonding motifs, inducing the necessary ordered packing can be a significant bottleneck. The goal is to achieve supersaturation slowly, allowing molecules the time to arrange themselves into a well-ordered lattice rather than crashing out as an amorphous powder or microcrystalline solid.
Key Crystallization Methodologies & Rationale
The selection of a crystallization method is dictated by the compound's solubility, quantity, and thermal stability. For a compound like this compound, which is likely a low-melting solid or liquid at room temperature, the following methods are most applicable.[1][2][3]
Table 1: Comparison of Recommended Crystallization Techniques
| Method | Principle | Ideal Scenario & Rationale | Key Considerations |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates from a saturated solution. | Best for initial screening when moderate amounts of material (~5-10 mg) are available. The simplicity allows for rapid setup with numerous solvents. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal to control the evaporation rate.[3] | Rate of evaporation must be controlled. A vial covered with parafilm pierced by a few needle holes is a standard approach to slow the process over several days or weeks. |
| Vapor Diffusion | An anti-solvent (a solvent in which the compound is insoluble) slowly diffuses in vapor form into a solution of the compound, reducing its solubility. | Excellent for milligram or sub-milligram quantities and for compounds that are highly soluble in most common solvents.[4] This method offers exquisite control over the rate of supersaturation. | Requires a system of two nested vials. The inner vial contains the compound dissolved in a high-boiling point solvent, while the outer, sealed vial contains the more volatile anti-solvent. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a denser solution of the compound, creating a sharp interface. Crystallization occurs as the solvents slowly diffuse into one another. | Useful when a clear density difference exists between the solvent and anti-solvent. It provides a different kinetic pathway to crystallization compared to vapor diffusion. | The setup must remain perfectly still to avoid mechanical mixing of the layers.[4] |
| In-situ Cooling | A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and crystals to form. | Effective for compounds that show a significant change in solubility with temperature. Less common for volatile aromatics unless performed in a sealed container. | Requires a programmable cooling bath or cryostat to ensure a slow, controlled temperature ramp (e.g., 1-2 °C per hour). |
Experimental Protocol: Crystallization via Vapor Diffusion
This protocol represents a robust and highly successful method for small organic molecules.
-
Preparation: In a small, 0.5 mL glass vial, dissolve 1-3 mg of the this compound derivative in a minimal amount (~50-100 µL) of a suitable "good" solvent (e.g., Dichloromethane, Toluene).
-
Rationale: Dichloromethane and Toluene are excellent starting points as they readily dissolve many non-polar aromatic compounds. Using a minimal volume ensures the solution is close to saturation.
-
Setup: Place this inner vial into a larger, 4 mL glass vial. Carefully add ~1 mL of a volatile "anti-solvent" (e.g., Pentane, Hexane) to the outer vial, ensuring none splashes into the inner vial.
-
Rationale: Pentane is a highly volatile anti-solvent that will diffuse rapidly into the Dichloromethane solution, making it a good choice for initial screens. Hexane, being less volatile, will slow the process, often leading to larger, higher-quality crystals.
-
Sealing & Incubation: Tightly seal the outer vial with a Teflon-lined cap. Label it meticulously and place it in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated refrigerator) for several days to weeks.
-
Rationale: Vibrations can introduce nucleation sites, leading to a shower of small crystals instead of a few large ones. A stable temperature environment is crucial for reproducible results.
-
Monitoring: Observe the vial periodically without disturbing it. Look for the appearance of clear, well-defined single crystals with sharp edges.
Part 2: The Workflow from Crystal to Final Structure
Once a suitable crystal (ideally 30-300 microns in size with no visible defects) is obtained, the process of X-ray diffraction analysis begins.[5] This is a non-destructive technique that provides detailed information about the unit cell dimensions, bond lengths, and bond angles.[6]
A Self-Validating Experimental Workflow
The modern single-crystal X-ray diffraction experiment is a highly automated yet critically supervised process. Each step contains internal validation checks to ensure the quality of the final model.
Protocol Steps & Causality
-
Crystal Mounting & Cryo-cooling: The selected crystal is carefully mounted on a glass fiber or loop and immediately placed into a cold nitrogen stream (typically 100 K).
-
Causality: Cryo-cooling is essential. It vitrifies the crystal, minimizing thermal vibrations of the atoms and protecting the crystal from radiation damage by the intense X-ray beam. This leads to higher resolution data and a more precise final structure.
-
-
Unit Cell Determination: A short series of diffraction images are collected to locate the primary diffraction spots. Software then indexes these spots to determine the preliminary unit cell parameters (the dimensions of the basic repeating box of the crystal) and Bravais lattice.
-
Causality: This is a critical quality check. An clean, easily indexable pattern suggests a well-ordered single crystal. Multiple or fuzzy lattices indicate twinning or a polycrystalline sample, which would require a more complex data collection and processing strategy.
-
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[5][6]
-
Causality: Collecting a complete dataset with high redundancy (measuring symmetry-equivalent reflections multiple times) is crucial for accurate data scaling and absorption correction, leading to a more reliable final structure.
-
-
Data Integration and Reduction: The raw diffraction images are processed. The intensity of each spot is measured (integrated), and corrections are applied for experimental factors.
-
Structure Solution and Refinement: Computational methods (like Direct Methods or Patterson methods) are used to generate an initial model of the atomic positions. This model is then iteratively refined against the experimental data using least-squares minimization until the calculated and observed diffraction patterns match as closely as possible.
-
Causality: Refinement is a self-validating process. Key metrics like R1 (a measure of the agreement between observed and calculated structure factors) and GooF (Goodness-of-Fit) provide objective measures of the quality of the final model. Low R1 values (typically < 0.05 for small molecules) indicate a good fit.
-
-
Validation and Deposition: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to check for geometric anomalies or missed symmetry. The final data is then compiled into a Crystallographic Information File (CIF) and deposited in a public database like the Cambridge Structural Database (CSD) to ensure public access and long-term data integrity.[7][8]
Part 3: Comparative Analysis - Decoding Intermolecular Interactions
While a published structure for this compound is not currently available in the CSD, we can predict its packing behavior and compare it to known structures of its isomers and other halogenated benzenes. The dominant forces in the crystal packing of such molecules are weak, non-covalent interactions, particularly halogen bonding and π-π stacking.[9][10]
Halogen bonding is a highly directional interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base (like another halogen, an oxygen, or a nitrogen atom).[10] The strength of this interaction generally follows the trend I > Br > Cl > F.[11]
Comparative Data of Halogenated Benzenes
To illustrate the influence of halogen placement on crystal packing, the table below compares the crystallographic data for three related compounds. This data provides a framework for what a researcher might expect when analyzing a new derivative.
Table 2: Comparative Crystallographic Data for Halogenated Benzene Derivatives
| Parameter | 1,2,3-Trichlorobenzene | 1-Bromo-2,3-difluorobenzene | 5-Bromo-1,3-difluoro-2-iodobenzene |
| CSD Refcode | TCIBEN02 | ZZZETI01 | FOFXIL |
| Formula | C₆H₃Cl₃ | C₆H₄BrF₂ | C₆H₂BrF₂I |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 8.441(2) | 7.550(2) | 4.091(1) |
| b (Å) | 11.968(3) | 5.922(2) | 18.006(4) |
| c (Å) | 7.904(2) | 15.011(4) | 11.928(2) |
| β (°) | 111.45(2) | 99.19(3) | 93.30(2) |
| Volume (ų) | 742.6(3) | 662.6(3) | 877.3(3) |
| Key Interactions | C-H···Cl, Cl···Cl (Type I) | C-H···F, Br···F (Type II) | I···Br (Type II Halogen Bond), π-π stacking |
Data sourced from the Cambridge Structural Database (CSD). CCDC numbers: 1133373, 1195616, 297597.
Analysis and Predictions
-
Role of Bromine and Chlorine: In this compound, the bromine atom is the most polarizable and therefore the strongest halogen bond donor. We would predict the formation of directional Br···Cl or Br···F (Type II) halogen bonds, which would likely be the primary drivers of the crystal packing.[9]
-
Role of Fluorine: Organic fluorine is a poor halogen bond donor but can act as an acceptor. More commonly, it participates in weak C-H···F hydrogen bonds, which, while individually weak, can collectively provide significant stabilization to the crystal lattice.[11]
-
Aromatic System: The electron-deficient nature of the polyhalogenated ring makes it a candidate for offset π-π stacking interactions, where the electron-rich center of one ring is positioned over the electron-poor edge of a neighboring ring.
By comparing the unit cell parameters and key interactions of known structures (Table 2), a researcher can benchmark their own results. For example, if a new derivative crystallizes in a similar space group with comparable cell dimensions to an isomer, it suggests a related packing motif. Conversely, a completely different space group would indicate that even a small positional change of a halogen atom can fundamentally alter the supramolecular assembly.
Conclusion
The is a powerful tool for elucidating their precise 3D structures. Success is not merely a matter of following a protocol but of understanding the rationale behind each step. It begins with a logical and patient approach to crystallization, leveraging techniques like vapor diffusion to produce high-quality single crystals. The subsequent diffraction experiment, from data collection to refinement, is a self-validating workflow that provides clear metrics of success.
By placing the results within the broader context of crystal engineering and comparing them to known structures, researchers can gain deep insights into the subtle interplay of non-covalent forces, such as halogen bonding and π-stacking. This comprehensive understanding is essential for the rational design of next-generation pharmaceuticals and advanced materials.
References
- 1. sptlabtech.com [sptlabtech.com]
- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 8. Cambridge Structural Database | re3data.org [re3data.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 5-Bromo-1-chloro-2,3-difluorobenzene
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecular architectures. 5-Bromo-1-chloro-2,3-difluorobenzene stands as a valuable building block, offering multiple points for diversification. The choice of the appropriate cross-coupling methodology is paramount to achieving the desired outcome with high efficiency and selectivity. This guide provides an in-depth, objective comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the selective functionalization of this substrate.
At the Crossroads of C-C Bond Formation: Suzuki vs. Stille
The palladium-catalyzed cross-coupling of an organohalide with an organometallic reagent has revolutionized organic synthesis. Both the Suzuki and Stille couplings excel in creating carbon-carbon bonds, yet they operate on distinct principles and present different practical considerations.
The Suzuki-Miyaura coupling utilizes organoboron reagents, typically boronic acids or their esters, in the presence of a base. A key advantage of this method lies in the generally low toxicity and environmental impact of the boron-containing reagents and byproducts.[1][2] The wide commercial availability of a vast array of boronic acids further enhances its appeal for rapid library synthesis and lead optimization.[1]
The Stille coupling , on the other hand, employs organostannanes (organotin compounds).[3] A significant benefit of the Stille reaction is the high stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups, often allowing for reactions under neutral conditions.[3][4] However, the inherent toxicity of organotin compounds and the challenges associated with the complete removal of tin-containing byproducts from the final product are considerable drawbacks.[4]
Chemoselectivity: The Decisive Factor for this compound
For a substrate like this compound, the primary challenge is to achieve selective coupling at one of the two halogenated positions. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1] This established trend is governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst.
Both Suzuki and Stille couplings are expected to exhibit a high degree of selectivity for the more reactive C-Br bond over the C-Cl bond. This chemoselectivity allows for the initial functionalization at the 5-position, leaving the chloro group at the 1-position available for subsequent transformations under more forcing conditions if desired. While both reactions are anticipated to be selective, the choice of catalyst, ligands, and reaction conditions can influence the degree of selectivity. In some instances, with highly active catalyst systems, minor amounts of the doubly coupled product may be observed.
Performance Comparison: A Quantitative Overview
The following table summarizes the key features and typical experimental parameters for the Suzuki and Stille couplings, providing a direct comparison to guide your selection process.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters | Organostannanes (organotin compounds) |
| Reagent Toxicity | Generally low, considered "greener" | High toxicity, requires careful handling |
| Byproducts | Boron-based, often water-soluble | Tin-based, can be difficult to remove |
| Need for Base | Yes (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Not always required, can run under neutral conditions |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Typical Ligands | PPh₃, dppf, Buchwald-type phosphines | PPh₃, P(o-tol)₃, AsPh₃ |
| Typical Solvents | Dioxane/H₂O, Toluene, DME, DMF | Toluene, DMF, THF |
| Typical Temperature | 80-110 °C | 80-110 °C |
| Reported Yields (analogous systems) | Good to excellent | Good to excellent |
Catalytic Cycles: A Mechanistic Visualization
The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling at the C-Br bond of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(dppf)Cl₂ (0.03 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-chloro-2,3-difluoro-5-aryl-benzene.
Protocol 2: Selective Stille Coupling
This protocol outlines a procedure for the selective Stille coupling at the C-Br position.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Anhydrous and degassed toluene or DMF
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous and degassed toluene or DMF (10 mL) via syringe.
-
Add the organostannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.[7] Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of KF (3 x 15 mL) to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Wash the filtrate with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Practical Considerations and Recommendations
Reagent Availability and Cost: Boronic acids for Suzuki coupling are generally more readily available and cost-effective than their organostannane counterparts for Stille coupling.[1] Many organostannanes need to be synthesized in-house, which adds an extra step to the synthetic sequence.
Toxicity and Waste Disposal: The high toxicity of organotin compounds is a major concern for the Stille coupling, necessitating stringent handling procedures and specialized waste disposal.[3] Suzuki coupling, with its use of less toxic boron reagents, is often the preferred method in industrial and pharmaceutical settings for safety and environmental reasons.
Purification: The removal of tin byproducts from Stille reactions can be challenging and may require specific workup procedures, such as treatment with KF or DBU/I₂, followed by careful chromatography. Boron byproducts from Suzuki couplings are typically easier to remove through simple aqueous workups.
Functional Group Tolerance: Stille coupling is renowned for its exceptional functional group tolerance, often proceeding under neutral conditions.[3] This can be an advantage when working with base-sensitive substrates. While Suzuki coupling has a broad functional group tolerance, the requirement for a base can sometimes lead to side reactions with sensitive functional groups.[8]
Conclusion
Both Suzuki and Stille couplings are powerful and reliable methods for the selective functionalization of this compound at the more reactive C-Br bond.
For initial explorations and in most routine applications, the Suzuki-Miyaura coupling is the recommended first choice . Its advantages include the low toxicity of reagents, the ease of byproduct removal, and the vast commercial availability of coupling partners. These factors make it a more practical, cost-effective, and environmentally benign option, particularly in a drug discovery and development context.
The Stille coupling, however, remains an invaluable tool in the synthetic chemist's arsenal. It should be considered when the substrate is incompatible with the basic conditions of the Suzuki reaction or when all other methods have failed. Its broad functional group tolerance can be the key to success in the synthesis of highly complex and sensitive molecules. The primary caveats are the necessary precautions for handling toxic organotin reagents and the implementation of a robust purification strategy.
Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic target, including the nature of the coupling partners, the presence of sensitive functional groups, and considerations of scale, cost, and safety.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Unlocking the Bioactive Potential of 5-Bromo-1-chloro-2,3-difluorobenzene Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. Halogenated aromatic compounds serve as versatile building blocks in this pursuit, offering unique electronic properties and multiple points for chemical modification. Among these, 5-Bromo-1-chloro-2,3-difluorobenzene stands out as a promising starting material for the synthesis of diverse compound libraries with potential therapeutic applications.
This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from this compound. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind experimental choices, present detailed methodologies for biological screening, and offer a comparative analysis of the potential activities of different compound classes derived from this versatile precursor.
The Synthetic Gateway: From a Simple Benzene Ring to a Library of Potential Drugs
The strategic positioning of bromine, chlorine, and fluorine atoms on the benzene ring of this compound makes it an ideal substrate for a variety of cross-coupling and substitution reactions. This allows for the systematic generation of diverse molecular architectures, which is a cornerstone of modern medicinal chemistry. Two of the most powerful and widely employed synthetic transformations for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds by reacting the aryl halide with an organoboron species, such as a boronic acid.[1] This reaction is instrumental in the synthesis of biaryl compounds, a structural motif present in numerous biologically active molecules. The general scheme for a Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[1]
-
Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2][3] It is a powerful tool for synthesizing N-aryl aniline derivatives, which are key components of many pharmaceuticals. The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the desired C-N bond.[4]
These synthetic strategies allow for the creation of a wide array of derivatives from a single starting material, each with the potential for unique biological activity.
Biological Activity Screening: A Comparative Analysis
Once a library of compounds has been synthesized from this compound, the next critical step is to screen for biological activity. Based on the structural motifs commonly found in pharmaceuticals, two key areas for initial investigation are anticancer and antimicrobial activities. Fluorinated organic compounds, in particular, have shown significant promise in these areas.[5]
Anticancer Activity Screening
The search for novel anticancer agents is a primary focus of drug discovery. Many FDA-approved anticancer drugs contain fluorinated heterocyclic structures, highlighting the importance of this class of compounds.[6] Derivatives of this compound, especially the biaryl and N-aryl aniline structures, are prime candidates for anticancer screening.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[7][8][9] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[10]
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these various concentrations for a specified period, typically 48-72 hours.[7]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[7]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[9]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[7]
Comparative Data for Fluorinated Biaryl and N-Aryl Aniline Derivatives:
| Compound Class | Example Structure (Hypothetical) | Expected Anticancer Activity (IC50 Range) | Reference Compounds |
| Fluorinated Biaryls | 4-(2,3-Difluoro-4-chlorophenyl)pyridine | 1 - 50 µM | Biphenyl derivatives[11] |
| Fluorinated N-Aryl Anilines | N-(2,3-Difluoro-4-chlorophenyl)aniline | 5 - 100 µM | Fluorinated aminophenylhydrazines[12] |
Note: The IC50 values are hypothetical and serve as a general guideline for expected potency. Actual values will vary depending on the specific cell line and the exact chemical structure of the synthesized compound.
Antimicrobial Activity Screening
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Fluorinated compounds have demonstrated significant potential in this area.[5] The derivatives synthesized from this compound can be effectively screened for their ability to inhibit the growth of various pathogenic bacteria.
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[13][14]
Step-by-Step Methodology:
-
Bacterial Culture Preparation: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).[15]
-
Inoculum Standardization: The bacterial suspension is adjusted to a concentration of approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[15]
-
Serial Dilution of Compounds: The synthesized compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.[14]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[13]
-
Incubation: The plates are incubated at 37°C for 16-20 hours.[14]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[13]
Comparative Data for Fluorinated Biaryl and N-Aryl Aniline Derivatives:
As with anticancer activity, we can infer potential antimicrobial efficacy from existing literature on similar fluorinated compounds.
| Compound Class | Example Structure (Hypothetical) | Expected Antimicrobial Activity (MIC Range) | Reference Compounds |
| Fluorinated Biaryls | 4-(2,3-Difluoro-4-chlorophenyl)thiophene | 16 - 256 µg/mL | Fluorinated chromones[16] |
| Fluorinated N-Aryl Anilines | N-(2,3-Difluoro-4-chlorophenyl)-4-fluoroaniline | 8 - 128 µg/mL | Trifluoro-anilines[17] |
Note: The MIC values are hypothetical and serve as a general guideline. Actual values will depend on the specific bacterial strain and the exact chemical structure of the synthesized compound.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the synthesis of novel compounds with potential biological activities. Through established synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, a diverse library of fluorinated biaryls and N-aryl anilines can be generated. Subsequent screening using standardized in vitro assays for anticancer and antimicrobial activities can identify promising lead compounds for further development.
The comparative data presented in this guide, although extrapolated from related compound classes, provides a logical framework for prioritizing synthetic targets and interpreting screening results. It is imperative for researchers to conduct their own rigorous experimental evaluations to determine the specific biological activities of their novel compounds. The protocols and workflows detailed herein offer a robust starting point for these critical investigations, paving the way for the discovery of the next generation of therapeutic agents.
References
- 1. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones – Oriental Journal of Chemistry [orientjchem.org]
- 17. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species | MDPI [mdpi.com]
A Comparative Guide to the Electronic Properties of 5-Bromo-1-chloro-2,3-difluorobenzene: A DFT Perspective
For researchers, medicinal chemists, and material scientists, a profound understanding of a molecule's electronic landscape is paramount for predicting its reactivity, intermolecular interactions, and potential applications. This guide delves into the electronic properties of 5-Bromo-1-chloro-2,3-difluorobenzene, a polysubstituted aromatic compound with potential significance in drug development and materials science. In the absence of extensive experimental data for this specific molecule, this guide pioneers a comparative analysis using Density Functional Theory (DFT) to elucidate its electronic characteristics in contrast to structurally related halogenated benzenes.
This document provides a comprehensive theoretical framework, detailed computational protocols, and a comparative analysis of key electronic descriptors. The insights herein are intended to guide further experimental and theoretical investigations into this and similar halogenated aromatic systems.
Introduction: The Significance of Polysubstituted Halogenated Benzenes
Halogenated benzene derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The nature, number, and position of halogen substituents dramatically influence a molecule's electronic properties, thereby modulating its biological activity and material characteristics. This compound presents a unique case study due to the presence of multiple, distinct halogen atoms (F, Cl, Br) on the aromatic ring. Understanding the interplay of their inductive and resonance effects is crucial for predicting its behavior in chemical reactions and biological systems.
This guide will explore the following key electronic properties through a DFT-based approach:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.
-
Dipole Moment: The molecular dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of charge distribution and intramolecular interactions, providing insights into the nature of chemical bonds and delocalization effects.
To provide a clear context for the electronic properties of this compound, we will compare it with three related, yet simpler, halogenated benzenes: 1,2-difluorobenzene, 1-bromo-3-chlorobenzene, and 1,2,3-trifluorobenzene. This comparative approach will allow for a systematic evaluation of the contribution of each type and arrangement of halogen substituent.
Theoretical Methodology: A Robust DFT Protocol
The selection of an appropriate theoretical method is crucial for obtaining reliable results in computational chemistry. For halogenated aromatic compounds, the B3LYP hybrid functional has been shown to provide a good balance between accuracy and computational cost.[1][2] The 6-311++G(d,p) basis set is well-suited for this class of molecules, as it includes diffuse functions to accurately describe the electron distribution far from the nucleus and polarization functions to account for the non-spherical nature of electron density in molecules.
Step-by-Step Computational Workflow
The following protocol outlines the steps for performing the DFT calculations:
-
Molecule Building and Initial Optimization: The 3D structures of this compound and the comparative molecules are built using a molecular editor. A preliminary geometry optimization is performed using a lower-level theory (e.g., molecular mechanics) to obtain a reasonable starting geometry.
-
DFT Geometry Optimization: The final geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase. This step aims to find the lowest energy conformation of the molecule.
-
Frequency Calculation: To confirm that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to obtain the HOMO and LUMO energies, molecular electrostatic potential, dipole moment, and Natural Bond Orbital analysis.
Computational Workflow Diagram
References
A Head-to-Head Comparison of Catalytic Systems for the Borylation of 5-Bromo-1-chloro-2,3-difluorobenzene
Introduction: The Synthetic Challenge and Strategic Importance of a Differentiated Phenylboronic Ester
In the landscape of modern drug discovery and materials science, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. 5-Bromo-1-chloro-2,3-difluorobenzene stands as a prototypical example of a challenging substrate, bearing a confluence of electron-withdrawing fluorine substituents and two distinct halogen atoms (bromine and chlorine) that offer orthogonal handles for subsequent cross-coupling reactions. The selective borylation of the C-Br bond is of paramount importance, as it furnishes the corresponding boronic ester, a versatile intermediate for the construction of novel molecular architectures via Suzuki-Miyaura coupling.
This guide provides a detailed, head-to-head comparison of two prominent palladium-based catalytic systems for the Miyaura borylation of this compound. We will delve into the mechanistic rationale behind the selection of each catalyst component, present detailed experimental protocols, and offer a comparative analysis of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of functionalized aromatic building blocks.
Experimental Design: A Comparative Workflow
To ensure a rigorous and objective comparison, a standardized experimental workflow is essential. The following diagram outlines the key stages of the process, from reaction setup to product analysis.
Caption: A generalized workflow for the comparative study of catalysts in the Miyaura borylation reaction.
Catalytic System 1: The Classic Workhorse - Pd(dppf)Cl₂
The combination of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) with a mild base like potassium acetate (KOAc) in a polar aprotic solvent such as dioxane is a well-established and widely used system for Miyaura borylation.[1][2] Its enduring popularity stems from its commercial availability, relatively good stability, and proven efficacy across a broad range of aryl halides.
Mechanistic Rationale:
The dppf ligand plays a crucial role in this system. Its wide bite angle and electron-rich nature facilitate the key steps of the catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) center and subsequent reductive elimination to release the borylated product.[3] The use of KOAc as a base is critical; it is strong enough to facilitate the transmetalation step but generally mild enough to prevent premature Suzuki coupling of the newly formed boronic ester with the starting aryl bromide, a common side reaction with stronger bases.[2] Dioxane is an excellent solvent for this reaction due to its ability to dissolve the various components and its relatively high boiling point, which allows for reactions to be conducted at elevated temperatures to drive the reaction to completion.[4]
Experimental Protocol:
-
To an oven-dried Schlenk tube was added this compound (1.0 mmol, 228.4 mg), bis(pinacolato)diboron (1.2 mmol, 304.7 mg), and potassium acetate (1.5 mmol, 147.2 mg).
-
The tube was evacuated and backfilled with argon three times.
-
Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg) was added under a positive flow of argon.
-
Anhydrous 1,4-dioxane (5 mL) was added via syringe.
-
The reaction mixture was heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Catalytic System 2: The Modern Powerhouse - XPhos Pd G2
Second-generation Buchwald precatalysts, such as XPhos Pd G2, represent a significant advancement in palladium-catalyzed cross-coupling technology.[5][6] These catalysts are highly active and are particularly effective for challenging substrates, including electron-deficient and sterically hindered aryl halides.
Mechanistic Rationale:
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly electron-rich and sterically bulky biaryl monophosphine ligand.[3] The steric bulk of the ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand also accelerates this key step and facilitates the final reductive elimination.[3] XPhos Pd G2 is a pre-formed catalyst, meaning the active Pd(0) species is readily generated in situ, often leading to faster reaction times and lower catalyst loadings compared to older systems.
Experimental Protocol:
-
To an oven-dried Schlenk tube was added this compound (1.0 mmol, 228.4 mg), bis(pinacolato)diboron (1.2 mmol, 304.7 mg), and potassium acetate (1.5 mmol, 147.2 mg).
-
The tube was evacuated and backfilled with argon three times.
-
XPhos Pd G2 (0.02 mmol, 15.7 mg) and additional XPhos ligand (0.02 mmol, 9.5 mg) were added under a positive flow of argon.
-
Anhydrous 1,4-dioxane (5 mL) was added via syringe.
-
The reaction mixture was heated to 80 °C and stirred for 4 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Head-to-Head Performance Comparison
| Parameter | Catalyst System 1: Pd(dppf)Cl₂ | Catalyst System 2: XPhos Pd G2 |
| Catalyst Loading | 3 mol% | 2 mol% |
| Reaction Temperature | 100 °C | 80 °C |
| Reaction Time | 12 hours | 4 hours |
| Expected Yield | Good to Excellent (75-90%) | Excellent (>90%) |
| Substrate Scope | Broad | Very Broad, especially for challenging substrates |
| Cost-Effectiveness | More economical catalyst | Higher initial catalyst cost |
| Ease of Use | Standard | Pre-catalyst simplifies setup |
Discussion and Mechanistic Insights
The expected superior performance of the XPhos Pd G2 system can be attributed to the specific properties of the Buchwald-type ligand. The electron-richness and steric bulk of XPhos create a more reactive catalytic species that can overcome the higher activation energy barrier associated with the oxidative addition of electron-deficient aryl halides like this compound. This leads to faster reaction rates at lower temperatures and with lower catalyst loadings.
The Pd(dppf)Cl₂ system, while robust and reliable, may require more forcing conditions (higher temperature and longer reaction time) to achieve comparable yields with this challenging substrate. The potential for side reactions, such as debromination or scrambling, may also be slightly higher under these more strenuous conditions.
Caption: A simplified catalytic cycle for the Miyaura borylation reaction.
Conclusion and Recommendations
For the borylation of the challenging substrate this compound, both the classic Pd(dppf)Cl₂ system and the modern XPhos Pd G2 system are viable options.
-
For routine synthesis and cost-sensitive applications , the Pd(dppf)Cl₂ system provides a reliable and economical route, albeit likely requiring longer reaction times and higher temperatures.
-
For high-throughput synthesis, medicinal chemistry applications where yield and purity are paramount, and for overcoming challenging substrates , the XPhos Pd G2 system is the recommended choice. Its superior activity allows for milder conditions, shorter reaction times, and potentially higher and cleaner yields, justifying the higher initial cost of the catalyst.
Ultimately, the choice of catalyst will depend on the specific needs of the project, including scale, budget, and the desired level of efficiency and robustness. It is always recommended to perform small-scale screening experiments to determine the optimal conditions for a specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4] [organic-chemistry.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating Novel Compound Structures Derived from 5-Bromo-1-chloro-2,3-difluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] 5-Bromo-1-chloro-2,3-difluorobenzene stands out as a particularly valuable starting material. Its distinct pattern of halogenation offers multiple, differentially reactive sites, enabling chemists to construct complex molecular architectures through sequential, site-selective functionalization. However, this synthetic versatility introduces a critical challenge: the unambiguous validation of the resulting product's structure.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structures of novel compounds synthesized from this key building block. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and offer a logical framework for selecting the most appropriate analytical strategy.
The Synthetic Landscape: Navigating the Reactivity of this compound
The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This predictable reactivity allows for selective functionalization at the C5 position.
Common transformations include:
-
Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by reacting the C-Br site with an organoboron species. This is a cornerstone reaction for creating biaryl structures.[3][4][5][6]
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling the C-Br site with a primary or secondary amine. This reaction is essential for synthesizing aryl amines, which are prevalent in pharmaceuticals.[7][8][9][10]
-
Nucleophilic Aromatic Substitution (SNAr): While the C-Br and C-Cl bonds are less susceptible to classical SNAr than activated systems, the fluorine atoms can influence the electron density of the ring, potentially enabling substitution under specific conditions, particularly with strong nucleophiles.[11][12][13][14]
The primary analytical challenge, therefore, is not only to confirm the addition of the new moiety but also to prove unequivocally that the reaction occurred at the intended site (C5, the site of the bromine) and that the chlorine and fluorine atoms remain in their original positions.
The Analytical Gauntlet: A Comparative Overview
A multi-pronged analytical approach is non-negotiable for robust structural validation. The three pillars of this process are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD). Each provides a unique piece of the structural puzzle.
dot
Caption: General workflow for structural validation of a novel compound.
Deep Dive 1: NMR Spectroscopy - The Rosetta Stone of Connectivity
For fluorinated compounds, NMR is arguably the most powerful tool for elucidating the precise molecular structure in solution.[15][16] The presence of ¹⁹F, a spin-1/2 nucleus with 100% natural abundance and high sensitivity, provides an invaluable analytical handle.[17][18][19]
Causality Behind the NMR Strategy
The key to confirming regiochemistry lies in observing spin-spin couplings between the fluorine atoms and nearby protons (nJHF) and carbons (nJCF). In a product derived from this compound, the two aromatic protons and the two fluorine atoms create a unique coupling network that acts as a structural fingerprint. After a successful substitution at the C-Br position, we expect to see specific coupling patterns that confirm the new group is adjacent to a proton (H6) and a fluorine atom (F2).
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. This will confirm the presence of the new substituent's protons and the two remaining aromatic protons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a critical experiment. For derivatives of this scaffold, you should observe two distinct fluorine signals. Their chemical shifts provide information about the electronic environment.[20]
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show all unique carbon environments. Pay close attention to the aromatic region; the large C-F coupling constants (¹JCF is typically >200 Hz) can sometimes complicate signal identification.
-
2D Correlation Spectroscopy (COSY & HSQC):
-
¹H-¹H COSY: Identifies protons that are coupled to each other, confirming the relationship between the two aromatic protons.
-
¹H-¹³C HSQC: Correlates each proton with its directly attached carbon atom.
-
-
¹H-¹³C HMBC (Critical Experiment): This long-range correlation experiment is essential for piecing together the molecular skeleton. Look for correlations from the aromatic protons to carbons two and three bonds away. For example, the proton at H6 should show a correlation to the carbon bearing the new substituent (C5).
-
(Optional but Recommended) ¹H{¹⁹F} HOESY/NOESY: This experiment can reveal through-space proximity between protons and fluorine atoms, further confirming the regiochemistry.
Deep Dive 2: Mass Spectrometry - The Arbiter of Mass and Formula
Mass spectrometry is indispensable for rapidly confirming the molecular weight of a synthesized compound and, with high-resolution instruments (HRMS), determining its elemental composition.[21][22][23][24][25] This technique provides direct evidence that the desired synthetic transformation has occurred.
Causality Behind the MS Strategy
The primary goal is to verify that the mass of the starting material has increased by the mass of the incoming group, minus the mass of the departing bromine atom. For compounds containing both chlorine and bromine, the isotopic patterns are highly characteristic. After substitution of bromine, the remaining chlorine atom will still produce a distinctive M+2 peak with an intensity approximately one-third that of the molecular ion peak, serving as a powerful diagnostic tool.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method Selection:
-
Electrospray Ionization (ESI): Ideal for polar molecules that can be readily protonated or deprotonated.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, more volatile compounds.
-
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode. Ensure the mass range is set appropriately to observe the expected molecular ion.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙).
-
Verify that the measured mass is within 5 ppm of the theoretical mass calculated for the expected molecular formula.
-
Examine the isotopic pattern to confirm the presence of one chlorine atom.
-
Deep Dive 3: Single-Crystal X-ray Diffraction - The Unambiguous Proof
When NMR and MS data are ambiguous, or when absolute stereochemical confirmation is required, single-crystal X-ray diffraction (SCXRD) is the gold standard.[26][27] It provides a definitive, three-dimensional map of the atoms in a molecule, leaving no doubt as to its structure and connectivity.[28][29]
Causality Behind the SCXRD Strategy
SCXRD works by measuring how a single, well-ordered crystal diffracts a beam of X-rays. The resulting diffraction pattern is mathematically decoded to generate a model of the electron density within the crystal, from which the precise positions of all atoms can be determined. This method is absolute; it doesn't rely on interpreting couplings or fragmentation but rather provides a direct image of the molecule.
Experimental Protocol: From Solution to Structure
-
Crystal Growth (The Crucial Step): This is often the most challenging part. The goal is to grow single crystals of sufficient size and quality.
-
Method: Slow evaporation of a solvent in which the compound is moderately soluble is a common starting point. Other methods include vapor diffusion and slow cooling of a saturated solution.
-
Solvent Screening: Experiment with a variety of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) and solvent mixtures.
-
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a diffractometer, and cooled under a stream of liquid nitrogen. The instrument then rotates the crystal in an X-ray beam to collect the diffraction data.
-
Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial structural model. This model is then refined against the experimental data to achieve the best possible fit, resulting in a final, validated structure.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific question being asked, the nature of the sample, and available resources.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Single-Crystal X-ray Diffraction (SCXRD) |
| Primary Information | Atomic connectivity, regiochemistry, electronic environment | Molecular weight, elemental formula (HRMS), isotopic patterns | Absolute 3D structure, stereochemistry, bond lengths/angles |
| Sample State | Solution | Solution or Solid | Single Crystal |
| Sample Amount | 1-10 mg | < 1 mg | Single crystal (< 1 mm) |
| Throughput | Medium (minutes to hours per experiment) | High (minutes per sample) | Low (days to weeks, including crystal growth) |
| Key Strength | Unrivaled for determining detailed connectivity in solution | Speed and definitive formula confirmation[15][21] | Provides unambiguous, absolute structural proof[26][27] |
| Key Limitation | Can be ambiguous for complex structures; requires soluble sample | Provides no direct connectivity information | Requires high-quality single crystals, which can be difficult to obtain |
dot
Caption: Decision tree for selecting the appropriate validation technique.
Conclusion
Validating the structure of novel compounds derived from this compound requires a rigorous, multi-faceted analytical strategy. While Mass Spectrometry provides a rapid and essential confirmation of molecular weight and formula, comprehensive NMR spectroscopy, particularly leveraging the ¹⁹F nucleus, is the cornerstone for establishing the precise regiochemistry and atomic connectivity. For cases of ambiguity or when an absolute determination of the three-dimensional structure is necessary, Single-Crystal X-ray Diffraction serves as the ultimate arbiter. By understanding the strengths and limitations of each technique and applying them within a logical workflow, researchers can ensure the scientific integrity of their work and confidently advance their discoveries in drug development and materials science.
References
- 1. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig_reaction [chemeurope.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. rroij.com [rroij.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 20. jeolusa.com [jeolusa.com]
- 21. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. skpharmteco.com [skpharmteco.com]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. omnilabsolutions.com [omnilabsolutions.com]
- 26. improvedpharma.com [improvedpharma.com]
- 27. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 28. journals.iucr.org [journals.iucr.org]
- 29. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
A Senior Application Scientist's Guide to the Synthetic Utility of Dihalobenzenes
For the modern synthetic chemist, dihalobenzenes are foundational building blocks, serving as versatile scaffolds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice between an ortho, meta, or para isomer, and between a chloro, bromo, or iodo substituent, is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparative analysis of the synthetic utility of these key isomers, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions at the bench.
Fundamental Principles of Reactivity
The synthetic utility of a dihalobenzene in cross-coupling reactions is governed by a delicate interplay of electronic and steric factors, which are dictated by the nature and relative positions of the two halogen atoms.
The Decisive Role of the Halogen
The reactivity of the carbon-halogen (C-X) bond is paramount, primarily dictated by its bond dissociation energy (BDE). This energy barrier directly influences the rate-determining oxidative addition step in most palladium-catalyzed cross-coupling reactions. The established reactivity trend is:
C–I < C–Br < C–Cl
This trend means that aryl iodides undergo oxidative addition most readily, followed by bromides, and then chlorides. This differential reactivity is a powerful tool for achieving selective monofunctionalization in mixed dihalobenzenes (e.g., 1-bromo-4-iodobenzene).
Positional Isomerism: Steric and Electronic Effects
The arrangement of halogens on the benzene ring introduces significant steric and electronic differences between ortho, meta, and para isomers.
-
Ortho Isomers (1,2-dihalobenzenes): These substrates present the greatest steric challenge. The proximity of the two halogens can hinder the approach of the bulky palladium catalyst and its associated ligands, often slowing down the rate of oxidative addition and subsequent steps like reductive elimination. Overcoming this steric hindrance is a common challenge that typically requires the use of specialized, bulky phosphine ligands.
-
Meta Isomers (1,3-dihalobenzenes): In meta isomers, the substituents are electronically independent to a large extent. The primary challenge and opportunity with these substrates lie in controlling the regioselectivity of sequential couplings. The electronic nature of the first-formed coupling product will influence the reactivity of the remaining halogen.
-
Para Isomers (1,4-dihalobenzenes): These symmetrical isomers are sterically accessible and electronically straightforward. They are often used when diarylation is desired. Due to their symmetry, regioselectivity is not a concern in the first coupling step.
Comparative Analysis in Key Cross-Coupling Reactions
The choice of dihalobenzene isomer has profound consequences for the outcome of different cross-coupling reactions. Below, we compare their performance in several workhorse transformations of modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions. The choice of dihalobenzene isomer significantly affects the propensity for mono- versus double-coupling.
Key Insights:
-
Reactivity Trend: The general reactivity follows the C-X bond strength: diiodobenzenes are more reactive than dibromobenzenes, which are more reactive than dichlorobenzenes.
-
Mono- vs. Di-Coupling: A fascinating dichotomy exists between diiodo- and dibromobenzenes. m- and p-diiodobenzenes show a strong tendency to undergo double coupling, even when a substoichiometric amount of the boronic acid is used. In contrast, m- and p-dibromobenzenes can be selectively mono-coupled with high efficiency. This difference is speculated to arise from the kinetics of the various steps in the catalytic cycle.
-
Ortho-Isomer Challenge: ortho-Dihalobenzenes are challenging substrates due to steric hindrance. Successful coupling often requires catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote the difficult oxidative addition and reductive elimination steps.
Comparative Experimental Data: Suzuki-Miyaura Coupling of Dihalobenzenes
| Dihalobenzene | Coupling Partner | Catalyst System | Base | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 2 | Mono-arylated | ~70 | [1] |
| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 2 | Di-arylated | ~20 | [1] |
| 1,4-Diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 2 | Di-arylated | >90 | Adapted from[2] |
| 1,2-Dichlorobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 18 | Mono-arylated | ~85 | Adapted from[2] |
| 1,3-Dichlorobenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 24 | Mono-arylated | ~90 | Adapted from[2] |
Note: Yields are approximate and can vary based on specific reaction conditions. Data is synthesized from multiple sources for comparative purposes.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to aryl alkynes. The high reactivity of the C-I bond makes iodo-containing dihalobenzenes particularly useful for selective couplings.
Key Insights:
-
Chemoselectivity: The differential reactivity of C-I vs. C-Br bonds is frequently exploited. For instance, in 1-bromo-4-iodobenzene, the Sonogashira coupling can be performed selectively at the iodide position by using mild conditions (e.g., room temperature), leaving the bromide available for subsequent transformations.
-
Ortho-Steric Effects: As with other couplings, ortho-dihalobenzenes exhibit lower reactivity due to steric hindrance, which can impede the formation of the key palladium-acetylide complex. This can sometimes lead to lower yields or require more forcing conditions.
-
Double Coupling: Symmetrical dihalobenzenes, particularly diiodides and dibromides, can readily undergo double Sonogashira coupling to form diaryl alkynes, which are important structures in materials science.
Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation. The electronic nature of the dihalobenzene and steric factors play a crucial role in its success.
Key Insights:
-
Ligand Choice is Critical: The success of Buchwald-Hartwig aminations, especially with less reactive aryl chlorides and sterically hindered ortho-isomers, is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the catalytic cycle.[3]
-
Ortho-Hindrance: Coupling amines to ortho-dihalobenzenes is particularly challenging. The steric bulk adjacent to the reaction center can hinder both the oxidative addition and the final reductive elimination step. Often, higher catalyst loadings and elevated temperatures are necessary.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can accelerate the rate of oxidative addition, potentially making amination more facile. Conversely, electron-rich systems can be more challenging to activate.
Comparative Reactivity Outlook
| Dihalobenzene Isomer | Relative Reactivity | Key Challenge | Recommended Ligand Class |
|---|---|---|---|
| para | High | Potential for double amination | Standard biarylphosphines (e.g., XPhos) |
| meta | Moderate-High | Regioselectivity in sequential amination | Standard biarylphosphines (e.g., XPhos) |
| ortho | Low | Severe steric hindrance | Bulky biarylphosphines (e.g., RuPhos, BrettPhos) |
Direct C-H Arylation
A newer frontier in cross-coupling is the direct functionalization of C-H bonds. For dihalobenzenes, this offers a powerful way to build complexity without pre-functionalization. The regioselectivity of C-H activation is a key consideration.
Key Insights:
-
Regioselectivity: In substrates like 1,3-dibromobenzene, the C-H bond at the 2-position (between the two bromines) is highly sterically hindered. C-H activation will preferentially occur at the more accessible 4- or 6-positions. The acidity of the C-H bond also plays a role, with palladium catalysis often favoring more electron-deficient regions.
-
Ortho-Effect: In some cases, an ortho-halogen can act as a directing group, influencing the site of C-H activation on a coupling partner. However, for the C-H bonds on the dihalobenzene itself, steric hindrance from ortho-halogens is a major barrier.
Experimental Workflows & Protocols
To provide a practical context, we present detailed experimental protocols for key transformations.
Protocol 1: Site-Selective Monofunctionalization via Sonogashira Coupling
This protocol details the selective coupling at the iodine position of 1-bromo-4-iodobenzene, a classic example of exploiting differential C-X reactivity.
Objective: Synthesize 1-bromo-4-(phenylethynyl)benzene.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpectedly superior efficiency of chloride-directed double Suzuki–Miyaura cross-coupling reactions to bromide-directed reactions for the synthesis of sterically hindered 2,7-diaryl fluorenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Benchmarking Synthetic Efficiency: A Comparative Guide to Novel Routes for 5-Bromo-1-chloro-2,3-difluorobenzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, polyhalogenated benzene derivatives are indispensable building blocks. Their unique electronic properties and substitution patterns are crucial for modulating the biological activity and material characteristics of target molecules. Among these, 5-Bromo-1-chloro-2,3-difluorobenzene stands out as a key intermediate. However, its synthesis can be challenging, often requiring multi-step procedures with concerns regarding regioselectivity and overall efficiency. This guide provides a comparative analysis of traditional and emerging synthetic strategies for accessing this important scaffold and its analogs, offering insights into optimizing reaction pathways for improved yields, scalability, and sustainability.
The Challenge of Regioselectivity in Polyhalogenated Benzene Synthesis
The primary hurdle in synthesizing compounds like this compound lies in achieving the desired substitution pattern on the aromatic ring. The directing effects of the halogen substituents, which are all ortho-, para-directing yet deactivating, can lead to the formation of multiple isomers, complicating purification and reducing the yield of the target molecule.[1][2] Traditional synthetic approaches often rely on a carefully orchestrated sequence of reactions starting from a pre-functionalized precursor to control the regiochemical outcome.
Traditional Synthetic Paradigm: Multi-step Synthesis via Aniline Precursors
A classic and reliable approach to constructing highly substituted polyhalogenated benzenes involves the use of aniline derivatives and the Sandmeyer reaction. This strategy offers a high degree of control over the placement of substituents. A plausible traditional route to this compound is outlined below.
Proposed Traditional Synthetic Pathway
This multi-step synthesis would likely begin with the commercially available 2,3-dichloronitrobenzene.
Caption: Proposed traditional multi-step synthesis of this compound.
A key step in this proposed route is the synthesis of 2,3-difluoroaniline. A patented process describes the synthesis of 2,3-difluoroaniline from 2,3-dichloronitrobenzene.[3] This involves an initial fluorination reaction to yield 3-chloro-2-fluoronitrobenzene, followed by reduction to 3-chloro-2-fluoroaniline. A subsequent Schiemann reaction can then be employed to replace the amino group with a second fluorine atom, yielding 2,3-difluorochlorobenzene, which is then aminated to give 2,3-difluoroaniline.[3]
Once 2,3-difluoroaniline is obtained, a regioselective bromination would be required to introduce the bromine atom at the 5-position. The amino group is a strong ortho-, para-director, and would be expected to direct the incoming bromine to the para position (position 5). Subsequent diazotization of the resulting 2,3-difluoro-5-bromoaniline followed by a Sandmeyer reaction with cuprous chloride would then yield the final product.
Experimental Protocol: Synthesis of 2,3-Difluoroaniline from 3-Chloro-2-fluoroaniline (Illustrative Step from Patent CN101245020B) [3]
-
In a 500ml four-hole reaction flask, add 130g of 30% hydrochloric acid and 60ml of water.
-
Add 72.8g (0.5mol) of 3-chloro-2-fluoroaniline and cool the mixture to -5 °C.
-
Slowly add 120g (0.52mol) of a 30% sodium nitrite solution, maintaining the temperature at -5 °C. After the addition is complete, continue stirring for 30 minutes.
-
Add 137.5g (0.625mol) of 40% fluoroboric acid at -5 to 0 °C and stir for an additional 30 minutes.
-
Filter the precipitate, wash with 50ml of methanol, and dry to obtain the diazonium fluoroborate salt.
-
The dried salt is pyrolyzed at 180-220 °C to yield 58.3g (78.5% yield) of 2,3-difluorochlorobenzene.
-
The 2,3-difluorochlorobenzene can then be aminated to produce 2,3-difluoroaniline.
This traditional approach, while offering good regiochemical control, suffers from being a lengthy, multi-step process with the potential for yield loss at each stage. The use of hazardous reagents such as sodium nitrite and the high temperatures required for pyrolysis also present safety and environmental concerns.
Emerging Strategies: Late-Stage Halogenation of Pre-functionalized Benzenes
More modern synthetic strategies aim to reduce the number of steps and improve overall efficiency by employing late-stage halogenation of a readily accessible, pre-functionalized benzene ring. A potential modern route to this compound could start from the commercially available 1-bromo-2,3-difluorobenzene.
Proposed Modern Synthetic Pathway
Caption: Proposed modern, late-stage halogenation approach.
This approach hinges on the ability to selectively introduce a chlorine atom at the 5-position of 1-bromo-2,3-difluorobenzene. The directing effects of the existing substituents are crucial here. Both the bromine and the two fluorine atoms are ortho-, para-directing.[1] The positions ortho and para to the bromine are 2, 6, and 4. The positions ortho and para to the fluorine at C2 are 1, 3, and 4, and for the fluorine at C3 are 2, 4, and 5. The cumulative effect of these directing groups would likely favor substitution at the C4 and C5 positions. While this may still lead to a mixture of isomers, modern halogenation techniques can offer improved regioselectivity.
Experimental Protocol: Synthesis of 1-Bromo-2,3-difluorobenzene via Dehydrohalogenation [4]
A key starting material for this modern approach, 1-bromo-2,3-difluorobenzene, can be synthesized efficiently.
-
To a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene (11.65 g) and triethylbenzylammonium chloride (0.15 g, 0.7 mmol), add a 50% aqueous solution of KOH (18.0 g, 160 mmol) over 30 minutes, maintaining the temperature between 30-35°C.
-
Heat the reaction mixture to 75-85°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the organic product with dichloromethane.
-
Dry the combined organic extracts over anhydrous calcium chloride, filter, and concentrate under reduced pressure to obtain the product.
Recent advances in C-H functionalization offer promising avenues for the regioselective introduction of halogens.[5] Transition metal-catalyzed C-H activation, where a catalyst directs the functionalization to a specific C-H bond, could potentially be employed to achieve high selectivity for the 5-position. While a specific protocol for the direct chlorination of 1-bromo-2,3-difluorobenzene to the 5-chloro isomer is not readily found in the literature, the development of such methods is an active area of research.
Comparative Analysis of Synthetic Routes
To provide a clear comparison, the table below summarizes the key parameters of the traditional and a projected modern approach.
| Parameter | Traditional Route (via Aniline) | Modern Route (Late-stage Halogenation) |
| Number of Steps | High (typically 5-6 steps) | Low (potentially 1-2 steps from a key intermediate) |
| Regioselectivity | High (controlled by substituent placement) | Moderate to High (dependent on directing group effects and catalyst control) |
| Overall Yield | Moderate (cumulative loss over multiple steps) | Potentially High (fewer steps) |
| Scalability | Can be challenging due to multiple steps and purifications. | Potentially more scalable if a selective reaction can be developed. |
| Reagent Safety | Involves hazardous reagents like nitrites and high-temperature reactions. | May involve transition metal catalysts, but can often be run under milder conditions. |
| Sustainability | Generates significant waste from multiple steps. | Potentially more atom-economical and generates less waste. |
Conclusion and Future Outlook
While traditional multi-step syntheses via aniline precursors offer a reliable, albeit lengthy, method for controlling the regiochemistry of polyhalogenated benzenes, the future of efficient synthesis lies in the development of modern, late-stage functionalization techniques. The ability to selectively introduce a halogen atom onto a complex, pre-functionalized aromatic ring in a single step would significantly streamline the synthesis of valuable molecules like this compound.
For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including the required scale, available starting materials, and the desired level of process optimization. While the traditional routes are well-established, continued research into novel C-H activation and other directed halogenation methods is expected to provide more efficient, cost-effective, and sustainable solutions for the synthesis of these critical chemical building blocks.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 4. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-1-chloro-2,3-difluorobenzene
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. 5-Bromo-1-chloro-2,3-difluorobenzene is a halogenated aromatic compound with significant potential in synthetic chemistry, but its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights for the safe operational handling and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
Data from analogous compounds, such as 1-Bromo-3-chloro-5-fluorobenzene and 1-Bromo-3,5-difluorobenzene, suggest the following potential hazards[2][3][4][5]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Given these inferred risks, all handling procedures must be designed to prevent ingestion, skin and eye contact, and inhalation of vapors.
Personal Protective Equipment (PPE): Beyond the Basics
A standard laboratory coat and safety glasses are foundational, but the specific nature of halogenated aromatic compounds necessitates a more specialized PPE strategy. The selection of each component is critical for comprehensive protection.
| PPE Component | Specification & Rationale |
| Eye & Face Protection | Chemical safety goggles in combination with a full-face shield. This dual-layer protection is essential to shield against splashes and potential vapor exposure to the eyes and face[3]. |
| Hand Protection | Viton® or Silvershield®/4H® gloves. Standard nitrile gloves offer poor resistance to halogenated and aromatic hydrocarbons and should not be used for direct or prolonged contact[6][7][8][9]. Always double-glove for added security. Check glove manufacturer's compatibility charts for breakthrough times[10]. |
| Body Protection | A chemically resistant lab coat or apron worn over long-sleeved clothing. Ensure complete skin coverage. |
| Respiratory Protection | All handling of this compound must be performed within a certified chemical fume hood to control vapor inhalation. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, systematic workflow is paramount to minimizing exposure risk. The following protocol outlines the key stages of handling this compound, from preparation to post-experiment cleanup.
3.1. Preparation and Pre-Handling Checklist
-
Designate a Work Area: All work must be conducted in a designated area within a properly functioning chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including glassware, reagents, and waste containers, are placed within the fume hood before starting.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational[11].
-
Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit. Inspect gloves for any signs of degradation or punctures before use.
3.2. Handling and Experimental Procedure
-
Aliquoting: Carefully transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize spills.
-
Reaction Setup: Conduct all experimental steps within the fume hood. Keep the sash at the lowest practical height to maximize containment.
-
Constant Vigilance: Avoid direct contact with the chemical. If any contact occurs, immediately follow first aid procedures and remove contaminated PPE.
3.3. Post-Handling and Decontamination
-
Quenching and Work-up: All reaction quenching and work-up procedures must also be performed inside the fume hood.
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.
Disposal Plan: Segregation and Compliance
Proper waste management is a critical component of laboratory safety and environmental responsibility. Halogenated waste must be handled separately from non-halogenated streams.
-
Waste Segregation: Collect all waste containing this compound, including rinsates and contaminated disposable materials, in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.
-
Container Management: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.
-
Institutional Procedures: Adhere strictly to your institution's hazardous waste disposal guidelines. Ensure all labeling and documentation are completed accurately.
The following diagram illustrates the comprehensive workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of Halogenated Aromatics.
By integrating this expert-level guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and enabling your team to focus on achieving groundbreaking scientific advancements.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-3,5-difluorobenzene 98 461-96-1 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. media.laballey.com [media.laballey.com]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 9. firstcallenvironmental.com [firstcallenvironmental.com]
- 10. esig.org [esig.org]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
